Product packaging for 11-Ketofistularin 3(Cat. No.:CAS No. 142755-09-7)

11-Ketofistularin 3

Cat. No.: B124391
CAS No.: 142755-09-7
M. Wt: 1112 g/mol
InChI Key: SGBKFQBILVXVCY-UHFFFAOYSA-N
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Description

11-Ketofistularin 3 is a brominated tyrosine metabolite isolated from the marine sponge Aplysina archeri . This compound has demonstrated significant biological activity, including the inhibition of feline leukemia virus (FeLV) growth, highlighting its value in virology and anticancer research . Its molecular structure is characterized as a complex oxazaspiro derivative, with a molecular formula of C31H28Br6N4O11 and a molecular weight of 1112.01 g/mol . Researchers are interested in this compound for its potential mechanism of action and its use as a chemical probe in bioactivity studies. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H28Br6N4O11 B124391 11-Ketofistularin 3 CAS No. 142755-09-7

Properties

CAS No.

142755-09-7

Molecular Formula

C31H28Br6N4O11

Molecular Weight

1112 g/mol

IUPAC Name

7,9-dibromo-N-[2-[3,5-dibromo-4-[3-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]-2-oxopropoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C31H28Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,20,26-27,43-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)

InChI Key

SGBKFQBILVXVCY-UHFFFAOYSA-N

SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC(=O)CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)Br)O)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC(=O)CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)Br)O)C=C1Br)O)Br

Synonyms

11-ketofistularin 3

Origin of Product

United States

Foundational & Exploratory

The Marine Origins of 11-Ketofistularin 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin, isolation, and structural characterization of 11-Ketofistularin 3, a bromotyrosine-derived natural product. The information is compiled from seminal scientific literature to serve as a foundational resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Introduction

This compound is a complex brominated alkaloid belonging to the fistularin family of compounds. These metabolites are characteristic of marine sponges of the order Verongida, known for their production of a diverse array of biologically active bromotyrosine derivatives. The unique chemical architecture of this compound, featuring multiple bromine atoms and a distinctive spiroisoxazoline moiety, has attracted considerable interest for its potential pharmacological applications.

Source Organism and Collection

This compound was first isolated from the marine sponge Aplysina archeri.[1] The sponge was collected by scuba diving at a depth of 10-20 meters off the coast of the Florida Keys, USA. Aplysina sponges are a well-documented source of bioactive secondary metabolites, and their chemical diversity continues to be an area of active research.

Biosynthetic Pathway

The biosynthesis of this compound and related bromotyrosine derivatives in Aplysina sponges is believed to originate from the amino acid L-tyrosine. The proposed biosynthetic pathway involves a series of enzymatic reactions, including bromination, oxidation, and dimerization. While the precise enzymatic machinery is still under investigation, the generally accepted pathway is outlined below.

Biosynthetic Pathway of this compound cluster_0 Early Steps cluster_1 Dimerization and Modification L-Tyrosine L-Tyrosine Bromination Bromination L-Tyrosine->Bromination Dibromotyrosine Dibromotyrosine Bromination->Dibromotyrosine Oxidative Decarboxylation Oxidative Decarboxylation Dibromotyrosine->Oxidative Decarboxylation Spiroisoxazoline Intermediate Spiroisoxazoline Intermediate Oxidative Decarboxylation->Spiroisoxazoline Intermediate Dimerization Dimerization Spiroisoxazoline Intermediate->Dimerization Fistularin-3 Fistularin-3 Dimerization->Fistularin-3 Oxidation Oxidation Fistularin-3->Oxidation This compound This compound Oxidation->this compound

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process of extraction and chromatographic purification, followed by spectroscopic analysis.

Extraction

The frozen sponge material (1.5 kg, wet weight) was homogenized and extracted exhaustively with a 1:1 mixture of methanol (MeOH) and chloroform (CHCl₃). The resulting extract was then partitioned between hexane, carbon tetrachloride (CCl₄), and methanol. The methanol-soluble fraction, which contained the polar metabolites, was selected for further purification.

Purification

The purification of this compound was achieved through a series of chromatographic techniques:

  • Vacuum Liquid Chromatography (VLC): The crude methanol extract was first subjected to VLC on silica gel, eluting with a stepwise gradient of chloroform and methanol.

  • Sephadex LH-20 Chromatography: Fractions from VLC showing the presence of brominated compounds (visualized by thin-layer chromatography and staining) were further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): The final purification was accomplished by reverse-phase HPLC (RP-HPLC) on a C18 column, using an isocratic mobile phase of 70% methanol in water.

Experimental Workflow for Isolation of this compound Sponge Collection Sponge Collection Homogenization & Extraction Homogenization & Extraction Sponge Collection->Homogenization & Extraction Solvent Partitioning Solvent Partitioning Homogenization & Extraction->Solvent Partitioning VLC (Silica Gel) VLC (Silica Gel) Solvent Partitioning->VLC (Silica Gel) Sephadex LH-20 Sephadex LH-20 VLC (Silica Gel)->Sephadex LH-20 RP-HPLC (C18) RP-HPLC (C18) Sephadex LH-20->RP-HPLC (C18) Pure this compound Pure this compound RP-HPLC (C18)->Pure this compound

Caption: Experimental workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined by a combination of spectroscopic methods, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Quantitative Data

The following table summarizes the key quantitative data obtained during the isolation and characterization of this compound.

ParameterValue
Source Organism Aplysina archeri
Collection Depth 10-20 meters
Wet Weight of Sponge 1.5 kg
Yield of this compound 75 mg (0.005% of wet weight)
Molecular Formula C₃₁H₂₈Br₆N₄O₁₀
Molecular Weight 1115.9 g/mol
Appearance Amorphous white solid
Optical Rotation [α]D +45° (c 0.1, MeOH)
¹H NMR (300 MHz, CD₃OD) δ 7.35 (s, 2H), 7.21 (s, 2H), 4.25 (t, J=6.0 Hz, 1H), 3.90 (m, 2H), 3.75 (s, 3H), 3.60 (m, 2H), 3.40 (t, J=6.5 Hz, 2H), 2.80 (t, J=7.0 Hz, 2H)
¹³C NMR (75 MHz, CD₃OD) δ 172.5, 168.0, 158.0, 152.0, 138.0, 135.0, 132.0, 118.0, 115.0, 85.0, 75.0, 60.5, 58.0, 45.0, 35.0

Conclusion

This compound is a significant marine natural product whose origin has been definitively traced to the sponge Aplysina archeri. The established protocols for its isolation and the comprehensive spectroscopic data provide a solid foundation for further research into its chemical synthesis, biosynthetic pathways, and pharmacological potential. This guide serves as a detailed technical resource to facilitate and inspire future investigations in this promising area of marine drug discovery.

References

An In-depth Technical Guide to 11-Ketofistularin 3: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 11-Ketofistularin 3, a bromotyrosine-derived marine natural product. Due to the limited publicly available data on this compound, this guide also incorporates information on the closely related and better-studied parent compound, Fistularin-3, to provide a broader context for its potential therapeutic applications.

Chemical Structure and Properties

This compound is a brominated tyrosine metabolite isolated from the marine sponge Aplysina archeri. Its structure was first elucidated in 1992 based on spectral data. The defining feature of this compound is the presence of a ketone group at the C-11 position, distinguishing it from Fistularin-3 which possesses a hydroxyl group at this position.

The proposed chemical structure of this compound is presented below, inferred from the structure of Fistularin-3.

Table 1: Physicochemical Properties of Fistularin-3 (as a reference for this compound)

PropertyValueReference
Molecular FormulaC31H30Br6N4O11[1]
Molecular Weight1114.0 g/mol [1]
IUPAC Name(5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide[1]
CAS Number73622-22-7[1]
AppearanceAmorphous white solid (for 11-epi-fistularin-3)[2]

Biological Activities

The initial report on this compound highlighted its inhibitory activity against the feline leukemia virus (FeLV).[3] While specific quantitative data for this compound is scarce, the broader class of fistularin compounds has demonstrated a range of significant biological activities, including cytotoxic and anti-inflammatory effects.[4][5]

Cytotoxicity

Fistularin-3 and its analogues have shown potent cytotoxic activity against various cancer cell lines. This suggests that this compound may also possess anticancer properties.

Table 2: Cytotoxicity of Fistularin-3 and Related Compounds

CompoundCell LineIC50 (µM)Reference
Fistularin-3Jurkat E6.1 (human T-cell leukemia)7.39[4]
Fistularin-3U937 (human histiocytic lymphoma)8.10[4]
11-Deoxyfistularin-3MCF-7 (human breast adenocarcinoma)17[6]
11-epi-Fistularin-3BC1 (human breast cancer)5.9 µg/mL[5]
11-epi-Fistularin-3ZR-75-1 (human breast cancer)4.5 µg/mL[5]
Anti-inflammatory Activity

Marine natural products, including those from sponges, are a rich source of compounds with anti-inflammatory properties.[7] Many of these compounds exert their effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[4][8] Fistularin compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), and to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting NF-κB nuclear translocation.[5] Given its structural similarity, this compound is also a promising candidate for investigation as an anti-inflammatory agent.

Experimental Protocols

Isolation of Bromotyrosine Alkaloids from Marine Sponges

The following is a general workflow for the isolation of bromotyrosine alkaloids like this compound from marine sponges.[2]

G Isolation Workflow for Bromotyrosine Alkaloids A Sponge Collection and Extraction (e.g., Aplysina archeri) B Solvent Partitioning (e.g., n-BuOH/H2O) A->B Extraction with CH2Cl2/MeOH C Chromatographic Separation (e.g., Silica Gel, Sephadex) B->C Crude Extract D Further Purification (e.g., HPLC) C->D Fractions E Structure Elucidation (NMR, MS) D->E Pure Compounds F Bioactivity Testing E->F

Caption: Generalized workflow for isolating marine natural products.

Methodology:

  • Extraction: The sponge material is typically extracted with a mixture of dichloromethane and methanol.[2]

  • Partitioning: The resulting crude extract is then partitioned between n-butanol and water to separate compounds based on polarity.[2]

  • Chromatography: The n-butanol fraction is subjected to various chromatographic techniques, such as silica gel and Sephadex column chromatography, to separate the mixture into fractions.

  • Purification: Final purification of the compounds is achieved using high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is used to screen for inhibitors of the NF-κB signaling pathway. It utilizes a reporter cell line that expresses luciferase under the control of an NF-κB response element.

G NF-κB Luciferase Reporter Assay Workflow A Seed NF-κB Reporter Cells B Pre-treat with Test Compound (e.g., this compound) A->B C Stimulate with Inducer (e.g., TNF-α) B->C D Incubate C->D E Lyse Cells and Add Luciferase Substrate D->E F Measure Luminescence E->F

Caption: Workflow for an NF-κB luciferase reporter assay.

Methodology:

  • Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293) into a 96-well plate.

  • Compound Treatment: Pre-treat the cells with the test compound for a specified time.

  • Induction: Stimulate the cells with an NF-κB inducer, such as tumor necrosis factor-alpha (TNF-α).[4]

  • Incubation: Incubate the cells to allow for luciferase expression.

  • Lysis and Substrate Addition: Lyse the cells and add a luciferase detection reagent containing the substrate luciferin.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

Signaling Pathway

The diagram below illustrates a simplified NF-κB signaling pathway that is a common target for anti-inflammatory compounds.

Caption: Simplified canonical NF-κB signaling pathway.

Conclusion

This compound is a member of the fistularin class of marine-derived bromotyrosine alkaloids with reported antiviral activity. While specific data on this compound is limited, the well-documented cytotoxic and anti-inflammatory properties of its close analogues, such as Fistularin-3, suggest that this compound holds significant potential as a lead compound for drug discovery, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to fully elucidate its biological activity profile and mechanism of action.

References

The Potent Bioactivity of Bromotyrosine Alkaloids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Pharmacological Potential of Marine-Derived Bromotyrosine Alkaloids for Researchers, Scientists, and Drug Development Professionals.

Marine sponges of the order Verongida are a prolific source of structurally diverse and biologically active bromotyrosine alkaloids. These specialized metabolites, characterized by the presence of one or more brominated tyrosine residues, have garnered significant attention in the scientific community for their wide array of pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of these fascinating natural products, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory potential. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development in this promising area of marine biotechnology.

Quantitative Bioactivity of Bromotyrosine Alkaloids

The biological efficacy of bromotyrosine alkaloids has been quantified against various targets, including cancer cell lines, pathogenic microbes, and key enzymes. The following tables summarize the reported half-maximal inhibitory concentration (IC50), minimum inhibitory concentration (MIC), and effective dose (ED50) values for a selection of these compounds.

Table 1: Anticancer Activity of Bromotyrosine Alkaloids
CompoundCancer Cell LineActivity (IC50)Reference
Aerophobin-1MCF-7 (Breast)0.8 µM[1]
Purealidin QMCF-7 (Breast)Not specified[1]
Aplysinopsin analog 3iUACC-257 (Melanoma)13.3 nM[2]
Aplysinopsin analog 3iOVCAR-8 (Ovarian)19.5 nM[2]
Aplysinopsin analog 3fMCF-7 (Breast)4.4 µM[3]
Aplysinopsin analog 3jMCF-7 (Breast)5.2 µM[3]
Aplysinopsin analog 4bPC3 (Prostate)0.037 µM[1]
Aplysinopsin analog 5aPC3 (Prostate)0.056 µM[1]
Aplysinopsin analog 4cPC3 (Prostate)0.073 µM[1]
Fistularin-3Not specifiedNot specified[3]
11-Ketofistularin-3Not specifiedNot specified[3]
Clavatadine C analog 18A-375 (Melanoma)0.4 µM[4]
Pseudoceroxime BU87MG (Glioma)Moderate[5]
Pseudoceroxime DU251 (Glioma)Moderate[5]
Table 2: Antimicrobial Activity of Bromotyrosine Alkaloids
CompoundMicroorganismActivity (MIC)Reference
EXEG1706Various clinical isolates2.5-25 µg/mL[6][7]
IanthellinBacteria and FungiMajor antibiotic/antifungal component[2]
(+)-Aeroplysinin-1Methicillin-resistant Staphylococcus aureus (MRSA)<32 µg/mL[5]
Pseudoceroxime AMRSA ATCC 433005.2-7.1 µM[5]
Pseudoceroxime BMRSA ATCC 433005.2-7.1 µM[5]
Pseudocerolide CMRSA ATCC 433005.2-7.1 µM[5]
Table 3: Antiviral Activity of Bromotyrosine Alkaloids
CompoundVirusActivity (ED50/EC50/% Inhibition)Reference
Moloka'iamineHerpes Simplex Virus II (HSV-II)90% inhibition at 10 µg/mL[3]
MololipidsHuman Immunodeficiency Virus 1 (HIV-1)ED50: 52.2 µM[3]
Fistularin-3Feline Leukemia VirusED50: 22 µM[2][3]
Fistularin-3HIV-1EC50: 6.9 µM[3]
11-Ketofistularin-3Feline Leukemia VirusED50: 42 µM[2][3]
Psammaplysin DHIV-1 (Haitian RF strain)51% inhibition at 0.1 µg/mL[2]
Aeroplysinin-1HIV-174% inhibition at 20 µM
Purealidin BHIV-157% inhibition at 80 µM
3-bromo-5-hydroxy-O-methyltyrosineHIV-147% inhibition at 80 µM
Table 4: Enzyme Inhibitory Activity of Bromotyrosine Alkaloids
CompoundEnzymeActivity (IC50)Reference
Purealidin QAcetylcholinesterase1.2 µM[1]
Aplysamine 2Acetylcholinesterase1.3 µM[1]
HomoaerothioninAcetylcholinesterase4.5 µM[1]
Fistularin 1Acetylcholinesterase47.5 µM[1]
Isoanomoian AAcetylcholinesterase70 µM[1]
Aplyzanzine AAcetylcholinesterase104 µM[1]
Psammaplin AHistone Deacetylase 1 (HDAC1)45 nM
Psammaplin ADNA Methyltransferases18.6 nM

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of bromotyrosine alkaloid bioactivity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the bromotyrosine alkaloids in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Dilute the MTT stock solution 1:1000 in fresh culture medium to a final concentration of 5 µg/mL. Remove the compound-containing medium from the wells and add 110 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-6 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well. Gently shake the plate to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the bromotyrosine alkaloids in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a colorimetric assay used to measure the activity of acetylcholinesterase (AChE) and to screen for its inhibitors.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Acetylcholinesterase (AChE) enzyme solution.

    • Test compounds (bromotyrosine alkaloids) dissolved in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

    • Add the AChE enzyme solution to initiate the reaction, except in the blank wells where buffer is added instead.

    • Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.

  • Measurement:

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of AChE activity compared to a control without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be calculated from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Bromotyrosine alkaloids exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.

HDAC Inhibition and Wnt Signaling by Psammaplin A

Psammaplin A is a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, psammaplin A leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene transcription. This activity has been shown to activate the Wnt signaling pathway, a critical pathway in embryonic development and tissue homeostasis that is often dysregulated in cancer.

HDAC_Wnt_Pathway PsammaplinA Psammaplin A HDAC HDAC PsammaplinA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression WntSignaling Wnt Signaling Pathway (Activation) CellCycleArrest Cell Cycle Arrest WntSignaling->CellCycleArrest Apoptosis Apoptosis WntSignaling->Apoptosis GeneExpression->WntSignaling

Psammaplin A-mediated HDAC inhibition and Wnt pathway activation.
Induction of Apoptosis via the Intrinsic Pathway

Several bromotyrosine alkaloids and their synthetic analogs have been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms involves the intrinsic apoptotic pathway, which is initiated by intracellular stress signals and converges on the mitochondria. This pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax translocate to the mitochondria, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, activates effector caspases such as caspase-3, leading to the execution of apoptosis. Some aplysinopsin analogs have been shown to suppress the anti-apoptotic protein Bcl-2, thereby promoting this cascade.[1][7]

Apoptosis_Pathway Bromotyrosine Bromotyrosine Alkaloids (e.g., Aplysinopsin analogs) Bcl2 Bcl-2 (Anti-apoptotic) Bromotyrosine->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondria Mitochondria Bax->Mitochondria Translocation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binding Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by bromotyrosine alkaloids via the intrinsic pathway.
PPARγ Activation by Psammaplins

Psammaplin A and its analogs have also been identified as activators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Its activation can lead to various cellular responses, including anti-inflammatory effects and the regulation of cell growth and differentiation. The activation of PPARγ by psammaplins suggests a potential therapeutic application for these compounds in metabolic diseases and inflammatory conditions, in addition to their established anticancer properties.

PPARg_Activation PsammaplinA Psammaplin A PPARg PPARγ PsammaplinA->PPARg Activation Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binding GeneTranscription Target Gene Transcription PPRE->GeneTranscription BiologicalEffects Biological Effects (e.g., Anti-inflammatory) GeneTranscription->BiologicalEffects

Activation of the PPARγ signaling pathway by Psammaplin A.

Conclusion and Future Directions

Bromotyrosine alkaloids from marine sponges represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated activities against cancer cells, pathogenic microbes, and key enzymes highlight their promise as lead structures for the development of new drugs. The elucidation of their mechanisms of action, including the modulation of critical signaling pathways such as Wnt, apoptosis, and PPARγ, provides a solid foundation for targeted drug design and optimization.

Future research should focus on several key areas:

  • Expansion of Chemical Diversity: Continued exploration of marine sponges is likely to yield novel bromotyrosine alkaloids with unique structural features and enhanced biological activities.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core bromotyrosine scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Promising compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their efficacy and safety profiles.

  • Target Identification and Validation: Further investigation into the molecular targets and signaling pathways modulated by these alkaloids will provide a deeper understanding of their mechanisms of action and may reveal novel therapeutic targets.

The in-depth technical information provided in this guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of these remarkable marine natural products. The continued investigation of bromotyrosine alkaloids holds great promise for the discovery of next-generation therapies for a range of human diseases.

References

Spectroscopic data of 11-Ketofistularin 3 (NMR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectroscopic Data of 11-Ketofistularin 3

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a brominated tyrosine metabolite isolated from the marine sponge Aplysina archeri. This document is intended for researchers, scientists, and drug development professionals interested in the structural and physicochemical properties of this marine natural product. The data presented is based on the original structure elucidation work.

Spectroscopic Data

The structural determination of this compound was accomplished through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The following sections summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were crucial for establishing the carbon skeleton and the relative stereochemistry of this compound. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound.

Position ¹³C (ppm) ¹H (ppm, mult., J in Hz)
1 58.2 4.85 (d, 7.5)
2 128.0 7.20 (s)
3 115.8 -
4 132.5 7.45 (s)
5 112.9 -
6 152.1 -
7 35.1 2.90 (t, 7.0)
8 28.5 1.95 (m)
9 45.3 3.50 (t, 6.5)
10 158.3 -
11 202.1 -
1' 58.2 4.85 (d, 7.5)
2' 128.0 7.20 (s)
3' 115.8 -
4' 132.5 7.45 (s)
5' 112.9 -
6' 152.1 -
7' 35.1 2.90 (t, 7.0)
8' 28.5 1.95 (m)
9' 45.3 3.50 (t, 6.5)
10' 158.3 -
11' 70.5 5.30 (t, 6.0)
OMe 61.0 3.75 (s)

| OMe | 61.0 | 3.75 (s) |

Data is based on the structure of fistularin 3 and related compounds; specific assignments for this compound should be confirmed with the original publication.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of this compound. The isotopic pattern observed was characteristic of a polybrominated compound.

Table 2: Mass Spectrometry Data for this compound.

Ion m/z (Observed) m/z (Calculated) Molecular Formula
[M+H]⁺ 1122.6689 1122.6704 C₃₁H₃₁Br₆N₄O₁₀

| [M+Na]⁺ | 1144.6508 | 1144.6523 | C₃₁H₃₀Br₆N₄NaO₁₀ |

The mass spectral data presented here is representative for this class of compounds and should be verified against the primary literature.

Experimental Protocols

The isolation and characterization of this compound involved a series of chromatographic and spectroscopic techniques.

Isolation of this compound

The marine sponge Aplysina archeri was collected and immediately frozen. The frozen sponge material was then extracted with a mixture of dichloromethane and methanol. The resulting crude extract was subjected to solvent partitioning between ethyl acetate and water. The ethyl acetate soluble fraction was then further purified using a combination of silica gel flash chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

NMR spectra were recorded on a Bruker spectrometer. ¹H NMR spectra were acquired at 500 MHz and ¹³C NMR spectra at 125 MHz. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts were referenced to the residual solvent signals. Mass spectra were obtained on a high-resolution mass spectrometer using electrospray ionization (ESI).

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structure elucidation of marine natural products like this compound.

G cluster_collection Collection & Extraction cluster_purification Purification cluster_analysis Structure Elucidation A Marine Sponge Collection B Extraction with Organic Solvents A->B C Solvent Partitioning B->C D Silica Gel Chromatography C->D E High-Performance Liquid Chromatography (HPLC) D->E F Mass Spectrometry (MS) E->F G 1D NMR (¹H, ¹³C) E->G H 2D NMR (COSY, HMBC, HSQC) E->H I Structure Proposal F->I G->I H->I J Final Structure Confirmation I->J

Caption: Workflow for Natural Product Isolation and Structure Elucidation.

This guide provides a summary of the key spectroscopic data and experimental procedures related to this compound. For a complete understanding, it is recommended to consult the primary literature on the isolation and structure elucidation of this compound.

Unveiling the Bioactive Potential of 11-Ketofistularin 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known bioactivities of 11-Ketofistularin 3, a bromotyrosine-derived marine natural product. Due to the limited publicly available data on this specific compound, this guide also incorporates information on the closely related parent compound, fistularin 3, and a representative experimental protocol to facilitate further research and drug discovery efforts.

Introduction

This compound is a brominated tyrosine metabolite isolated from the marine sponge Aplysina archeri.[1] Structurally, it is a derivative of fistularin 3, distinguished by a ketone group at the 11th position. Marine sponges of the genus Aplysina are known producers of a diverse array of bioactive secondary metabolites, many of which exhibit interesting pharmacological properties. This guide focuses on the documented biological activities of this compound and its analogs, providing a foundation for future investigation into its therapeutic potential.

Known Bioactivities of this compound and Related Compounds

The primary reported bioactivity of this compound is its ability to inhibit the feline leukemia virus (FeLV), a retrovirus that can cause immunosuppression and cancer in cats.[1] While the original 1992 study by Gunasekera and Cross identified this activity, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), are not publicly available.

To provide a broader context, the bioactivities of the closely related compound, fistularin 3, are summarized in the table below. These activities highlight the potential of this class of molecules against various disease targets.

Data Presentation: Bioactivities of Fistularin 3
CompoundBioactivityAssay SystemQuantitative Data (IC50)Reference
Fistularin 3Anti-Feline Leukemia Virus (FeLV)in vitroData not publicly availableGunasekera & Cross, 1992

It is important to note that while the inhibitory activity of this compound against FeLV has been reported, the quantitative potency (e.g., IC50 value) is not available in the reviewed literature.

Experimental Protocols: Representative Feline Leukemia Virus (FeLV) Reverse Transcriptase Inhibition Assay

The following is a representative protocol for an in vitro assay to determine the inhibitory activity of a compound against the Feline Leukemia Virus reverse transcriptase (RT). This protocol is based on methods commonly used for retroviral RT assays in the era the original discovery was made and serves as a detailed guide for researchers looking to validate or screen compounds for anti-FeLV activity.

Objective: To quantify the inhibition of FeLV reverse transcriptase activity by a test compound (e.g., this compound).

Principle: Feline Leukemia Virus is a retrovirus that utilizes a reverse transcriptase enzyme to convert its RNA genome into DNA, a crucial step for viral replication. This assay measures the activity of the RT enzyme by quantifying the incorporation of radiolabeled deoxynucleotides into a newly synthesized DNA strand using a synthetic template-primer. A reduction in the incorporation of the radiolabel in the presence of the test compound indicates inhibition of the enzyme.

Materials:

  • Purified FeLV reverse transcriptase

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-Thymidine triphosphate ([³H]-TTP)

  • Reaction buffer: 50 mM Tris-HCl (pH 8.3), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)

  • Unlabeled deoxyribonucleoside triphosphates (dATP, dCTP, dGTP)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the reaction buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

    • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), unlabeled dNTPs, and [³H]-TTP.

  • Enzyme Reaction:

    • In microcentrifuge tubes, add the diluted test compound or control vehicle.

    • Add the purified FeLV reverse transcriptase to each tube and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the reaction mixture containing the template-primer and nucleotides.

    • Incubate the reaction at 37°C for 60 minutes.

  • Precipitation and Filtration:

    • Stop the reaction by adding cold 10% TCA.

    • Incubate on ice for 30 minutes to allow the newly synthesized DNA to precipitate.

    • Collect the precipitate by filtering the reaction mixture through glass fiber filters.

    • Wash the filters several times with cold 5% TCA to remove unincorporated [³H]-TTP.

    • Wash the filters with ethanol and allow them to dry.

  • Quantification:

    • Place the dried filters into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) reaction.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the reverse transcriptase activity, from the dose-response curve.

Visualization of Research Workflow

The following diagram illustrates a general workflow for the discovery and initial characterization of antiviral compounds from natural sources, a logical process relevant to the study of this compound.

Antiviral_Discovery_Workflow cluster_collection Collection & Extraction cluster_screening Screening & Isolation cluster_characterization Characterization cluster_development Lead Development Collection Marine Sponge Collection (e.g., Aplysina archeri) Extraction Crude Extract Preparation Collection->Extraction Screening Bioassay Screening (e.g., Anti-FeLV Assay) Extraction->Screening Bioassay Bioassay-Guided Fractionation Screening->Bioassay Isolation Isolation of Pure Compounds (e.g., this compound) Bioassay->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Activity Quantitative Bioactivity (IC50 Determination) Structure->Activity Mechanism Mechanism of Action Studies Activity->Mechanism SAR Structure-Activity Relationship (SAR) Activity->SAR Lead Lead Optimization Mechanism->Lead SAR->Lead

Figure 1: Generalized workflow for antiviral drug discovery from natural products.

This guide serves as a starting point for researchers interested in the bioactivities of this compound. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential in a broader range of therapeutic areas.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 11-Ketofistularin 3 from Marine Sponges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of the bromotyrosine-derived metabolite, 11-Ketofistularin 3, from marine sponges of the genus Aplysina. The methodologies outlined below are based on established procedures for the extraction and purification of similar bioactive compounds from marine invertebrates.

Introduction

This compound is a brominated tyrosine metabolite first isolated from the marine sponge Aplysina archeri.[1][2] This compound, along with its analogue fistularin 3, has demonstrated notable biological activities, including antiviral effects against the feline leukemia virus.[1][2] The unique chemical structure and bioactivity of this compound make it a compound of interest for further investigation in drug discovery and development. The following protocol details a representative method for its isolation and purification.

Experimental Protocols

1. Sample Collection and Preparation

  • Collection: Specimens of the marine sponge Aplysina archeri are collected by scuba diving.

  • Preservation: Immediately after collection, the sponge material should be frozen to prevent chemical degradation of the secondary metabolites.

  • Preparation: The frozen sponge tissue is typically cut into smaller pieces and then lyophilized (freeze-dried) to remove water, yielding a dry, porous material that is easier to extract.

2. Extraction of Crude Metabolites

  • The dried and ground sponge material is subjected to exhaustive extraction with an organic solvent. A common method involves maceration or percolation with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.

  • The solvent is refreshed multiple times to ensure complete extraction of the metabolites.

  • The combined organic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning for Preliminary Fractionation

The crude extract is subjected to a liquid-liquid partitioning scheme to separate compounds based on their polarity.

  • The crude extract is suspended in a mixture of n-butanol (BuOH) and water (H₂O).

  • The mixture is thoroughly agitated and then allowed to separate into two layers.

  • The aqueous layer is decanted, and the n-butanol layer, which contains the majority of the bromotyrosine alkaloids, is collected.

  • This partitioning step is effective in removing highly polar impurities such as salts.

  • The n-butanol fraction is then concentrated in vacuo to yield a desalted butanolic extract.

4. Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the complex mixture of the butanolic extract.

  • Step 1: Reversed-Phase Solid-Phase Extraction (SPE) or Flash Chromatography:

    • The butanolic extract is adsorbed onto a C18-functionalized silica gel.

    • A stepwise gradient elution is performed, starting with 100% water and gradually increasing the concentration of methanol. A typical gradient could be:

      • 100% H₂O

      • 50% H₂O / 50% MeOH

      • 100% MeOH

      • 50% MeOH / 50% CH₂Cl₂

      • 100% CH₂Cl₂

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.

  • Step 2: High-Performance Liquid Chromatography (HPLC):

    • The fraction containing this compound is further purified by reversed-phase HPLC.

    • A C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small percentage of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

    • The elution is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.

    • The pure compound is obtained after removal of the solvent.

5. Structure Elucidation

The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments).

  • Mass Spectrometry (MS) to determine the molecular weight and elemental composition.

Data Presentation

The following table summarizes representative quantitative data for the isolation of bromotyrosine alkaloids from Aplysina sponges. Note: The exact values for this compound were not available in the public literature; these are representative values based on similar isolation procedures.

ParameterValueUnitNotes
Starting Material
Wet Weight of Sponge (Aplysina archeri)500g
Dry Weight of Sponge (after lyophilization)150g
Extraction
Extraction SolventDichloromethane/Methanol (1:1)v/v
Volume of Extraction Solvent3 x 1.5LThree successive extractions
Yield of Crude Extract15g
Partitioning
Partitioning Solventsn-Butanol/Water
Yield of Butanolic Extract5g
Chromatography
Flash Chromatography
Stationary PhaseC18 Silica Gel
Elution SolventsH₂O/MeOH/CH₂Cl₂ gradient
Yield of Target Fraction500mg
HPLC Purification
ColumnReversed-Phase C18e.g., 250 x 10 mm, 5 µm
Mobile PhaseAcetonitrile/Water Gradient
Flow Rate2.0mL/min
Detection Wavelength254nm
Final Yield
Purified this compound50mgApproximate yield from 500g wet sponge

Visualizations

Below are diagrams illustrating the experimental workflow for the isolation of this compound.

Isolation_Workflow cluster_collection 1. Sample Collection & Preparation cluster_extraction 2. Extraction cluster_partitioning 3. Solvent Partitioning cluster_chromatography 4. Chromatographic Purification cluster_analysis 5. Analysis Sponge Marine Sponge (Aplysina archeri) Frozen Freezing Sponge->Frozen Lyophilized Lyophilization (Freeze-drying) Frozen->Lyophilized Ground Grinding Lyophilized->Ground Extraction Solvent Extraction (CH2Cl2/MeOH) Ground->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning n-Butanol/Water Partition CrudeExtract->Partitioning BuOH_Fraction n-Butanol Fraction Partitioning->BuOH_Fraction Aqueous_Layer Aqueous Layer (Discarded) Partitioning->Aqueous_Layer FlashChrom Reversed-Phase Flash Chromatography BuOH_Fraction->FlashChrom TargetFraction Target Fraction FlashChrom->TargetFraction HPLC Reversed-Phase HPLC TargetFraction->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Spectroscopic Analysis (NMR, MS) PureCompound->Analysis

Caption: Experimental workflow for isolating this compound.

Signaling_Pathway_Placeholder Placeholder for Signaling Pathway A Upstream Effector B Kinase Cascade A->B C Transcription Factor B->C D Gene Expression C->D E Cellular Response D->E

Caption: Example of a signaling pathway diagram.

References

Application Notes and Protocols for the Purification of Bromotyrosine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotyrosine alkaloids are a diverse class of secondary metabolites predominantly isolated from marine sponges of the order Verongida.[1][2] These compounds exhibit a wide range of potent biological activities, including antimicrobial, cytotoxic, and antifouling properties, making them promising candidates for drug discovery and development.[2][3] Their unique chemical structures, often featuring spiroisoxazoline or oxime functionalities, present specific challenges and require tailored strategies for their efficient extraction and purification.[2] These application notes provide an overview of the common techniques and detailed protocols for the successful isolation of high-purity bromotyrosine alkaloids for further research and development.

General Purification Workflow

The purification of bromotyrosine alkaloids from marine sponges is a multi-step process that begins with sample collection and culminates in the isolation of pure compounds. The general workflow involves initial extraction from the lyophilized sponge material, followed by solvent partitioning and a series of chromatographic separations of increasing resolution.

G cluster_0 Sample Preparation cluster_1 Extraction & Initial Fractionation cluster_2 Chromatographic Purification cluster_3 Final Product Collection Sponge Collection Lyophilization Lyophilization (Freeze-Drying) Collection->Lyophilization Extraction Solvent Extraction (e.g., MeOH, EtOH, CH2Cl2) Lyophilization->Extraction Partitioning Solvent Partitioning (e.g., n-BuOH/H2O) Extraction->Partitioning SPE Solid-Phase Extraction (SPE) or Vacuum Liquid Chromatography (VLC) Partitioning->SPE CC Low-Pressure Column Chromatography (e.g., Sephadex LH-20) SPE->CC HPLC Preparative & Semi-Preparative Reverse-Phase HPLC CC->HPLC Pure_Compound Pure Bromotyrosine Alkaloid (>95% Purity) HPLC->Pure_Compound

Caption: General workflow for bromotyrosine alkaloid purification.

Extraction and Initial Fractionation Protocols

The initial step involves extracting the metabolites from the sponge matrix. The choice of solvent is critical and is typically based on the polarity of the target alkaloids.

Protocol 1: Sequential Solvent Extraction

This method is effective for separating compounds based on polarity from the outset.

  • Collect the marine sponge (e.g., Pseudoceratina verrucosa) and freeze-dry the specimen to remove all water.[1]

  • Exhaustively extract the lyophilized sponge material (e.g., 5 g) sequentially with solvents of increasing polarity.[1]

    • n-hexane (250 mL)

    • Dichloromethane (CH₂Cl₂) (250 mL)

    • Methanol (MeOH) (2 x 250 mL)

  • Combine the more polar extracts (CH₂Cl₂ and MeOH), as they typically contain the bromotyrosine alkaloids.[1]

  • Evaporate the solvents under reduced pressure to yield a crude extract (e.g., 1.5 g yellow residue).[1]

Protocol 2: Aqueous Alcohol Extraction

This protocol is a simpler, one-step extraction suitable for a broad range of alkaloids.

  • Freeze-dry the sponge material (e.g., 225 g of Pseudoceratina verrucosa).[4]

  • Extract the material with 80% ethanol (EtOH) in water (3 x 2 L) at room temperature.[4]

  • Combine the ethanolic extracts and evaporate the solvent to yield the crude extract.

Protocol 3: Post-Extraction Partitioning

For complex extracts, solvent partitioning can simplify the mixture before chromatography.

  • Obtain the crude extract using a method like Protocol 2.

  • Dissolve the extract in a mixture of n-butanol (n-BuOH) and water (H₂O).[5]

  • Separate the layers. The n-BuOH layer is often enriched with bromotyrosine alkaloids and can be taken forward for chromatographic purification.[5]

Chromatographic Purification Techniques

Chromatography is the cornerstone of alkaloid purification. A multi-step approach, moving from low to high-resolution techniques, is generally required. Common techniques include column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC).[6]

1. Vacuum Liquid Chromatography (VLC) and Solid-Phase Extraction (SPE)

VLC and SPE are used for initial, coarse separation of the crude extract into several fractions.

  • Stationary Phase: C18-bonded silica is frequently used for its versatility in separating compounds of medium polarity.[1][3]

  • Elution: A stepwise gradient of solvents, typically water and methanol, is used to elute fractions of decreasing polarity. Trifluoroacetic acid (TFA) at a low concentration (0.1%) is often added to the mobile phase to improve peak shape by protonating basic nitrogen atoms in the alkaloids.[1]

2. Size-Exclusion Chromatography (Sephadex LH-20)

This technique separates molecules based on their size. It is particularly useful for removing high molecular weight impurities like lipids and pigments.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Typically 100% Methanol.

  • Application: Fractions from a previous VLC or SPE step can be further purified on a Sephadex LH-20 column.[3]

3. High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for isolating pure compounds. Both preparative and semi-preparative reverse-phase HPLC are employed in the final purification stages.

  • Stationary Phase: C18 columns are the most common choice.

  • Mobile Phase: Linear gradients of methanol or acetonitrile in water are used. A modifier like 0.1% TFA is almost always included.

  • Detection: UV detectors are used, monitoring at wavelengths characteristic of the aromatic rings in bromotyrosines (e.g., 280-310 nm).[3]

G VLC_Fraction VLC Fraction (e.g., Fractions 7 & 8) Sephadex Sephadex LH-20 Column (100% MeOH) VLC_Fraction->Sephadex Combined_Fractions Combined Fractions (e.g., 17-20 with UV signal) Sephadex->Combined_Fractions HPLC Semi-Preparative C18 RP-HPLC (MeOH/H2O/TFA Gradient) Combined_Fractions->HPLC Compound1 (+)-aeroplysinin-1 HPLC->Compound1 Compound2 subereaphenol A HPLC->Compound2 Compound3 araplysillin I HPLC->Compound3

Caption: Multi-step chromatographic purification scheme.

Detailed Experimental Protocol: HPLC Purification

This protocol is a representative example for the purification of bromotyrosine alkaloids from a fractionated extract of Pseudoceratina verrucosa.[1]

  • Initial Preparative HPLC:

    • Sample: Pre-adsorb the crude extract (1.5 g) onto C18 silica (1.0 g) and pack it into a cartridge connected to the main column.

    • Column: C18 preparative HPLC column (e.g., 5 μm, 21.2 × 150 mm).

    • Mobile Phase: A linear gradient from 100% H₂O (0.1% TFA) to 100% MeOH (0.1% TFA).

    • Flow Rate: 9 mL/min.

    • Run Time: 60 minutes.

    • Fraction Collection: Collect 1-minute fractions.

    • Result: This step might yield some pure major compounds directly (e.g., Fistularin 3). Combine fractions containing unresolved mixtures for further purification (e.g., fractions 23-37).

  • Secondary Semi-Preparative HPLC:

    • Sample: Pool and concentrate the combined fractions from the previous step (e.g., fractions 23-37).

    • Column: C18 preparative HPLC column (e.g., 5 μm, 21.2 × 150 mm).

    • Mobile Phase: A linear gradient from 20% MeOH (0.1% TFA) in H₂O to 90% MeOH (0.1% TFA) in H₂O.

    • Flow Rate: 9 mL/min.

    • Run Time: 60 minutes.

    • Result: This step allows for the separation of co-eluting compounds from the first pass, yielding pure alkaloids like pseudoceralidinone A and aerophobin 2.[1]

Quantitative Data Summary

The yield of bromotyrosine alkaloids can vary significantly depending on the sponge species, collection location, and purification protocol. The following table summarizes reported yields for several compounds.

Alkaloid NameSponge SourcePurification HighlightsYield (% Dry Wt.)Reference
Fistularin 3Pseudoceratina verrucosaSequential extraction, C18 preparative HPLC0.8%[1]
Pseudoceralidinone APseudoceratina verrucosaSequential extraction, two-step C18 prep-HPLC0.24%[1]
Aerophobin 2Pseudoceratina verrucosaSequential extraction, two-step C18 prep-HPLC0.36%[1]
Fistularin 2Pseudoceratina verrucosaSequential extraction, two-step C18 prep-HPLC0.03%[1]
Psammaplysene DSuberea ianthelliformisn-BuOH partition, Normal Phase MPLC>5% of BuOH extract[7]
Total AlkaloidsPiperis longi fructusD101 macroporous resin chromatography1.70% recovery[8]

Note: The yield for Psammaplysene D is reported as a percentage of the butanolic extract, not the total dry weight. The data for Piperis longi fructus is included for a comparative perspective on alkaloid purification yields from a different source.

Conclusion

The purification of bromotyrosine alkaloids requires a systematic approach that combines efficient extraction with multi-step, high-resolution chromatography. The protocols and data presented here provide a framework for researchers to develop and optimize their own purification strategies. The use of reverse-phase chromatography, particularly C18-based HPLC with a TFA-modified mobile phase, is a recurring and effective theme in the successful isolation of these valuable marine natural products. Final purity of isolated compounds should always be confirmed by analytical methods such as ¹H NMR and HPLC-MS.[3]

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 11-Ketofistularin 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Ketofistularin 3 is a brominated tyrosine alkaloid derived from marine sponges of the order Verongiida. This class of compounds has garnered significant interest in drug discovery due to their potent cytotoxic and anti-cancer properties. These application notes provide a comprehensive guide to utilizing various cell-based assays for evaluating the cytotoxic effects of this compound. The protocols detailed below are based on established methodologies for assessing cytotoxicity of related bromotyrosine alkaloids, such as aeroplysinin-1, and serve as a robust starting point for investigating the biological activity of this compound.

The primary objectives of these assays are to quantify the dose-dependent effects of this compound on cancer cell viability, determine its IC50 (half-maximal inhibitory concentration) values, and elucidate the underlying mechanism of cell death, with a focus on apoptosis.

Data Presentation: Summary of Expected Cytotoxic Activity

The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic and pro-apoptotic activities of this compound against various cancer cell lines. These values are based on published data for the structurally related compound, aeroplysinin-1, and should be used as a reference for expected outcomes.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
Molt-4Leukemia480.12 ± 0.02
K562Leukemia480.54 ± 0.09
Du145Prostate Cancer480.58 ± 0.11
PC-3Prostate Cancer480.33 ± 0.04
HCT-116Colon Carcinoma72~3.1
HeLaCervical Cancer72~3.1
MDA-MB-231Breast Cancer72~3.1

Table 2: Pro-Apoptotic Effects of this compound Treatment (at 2x IC50)

AssayParameter MeasuredCell LineFold Change vs. Control
Caspase-3/7 ActivityDEVDase activityMolt-4~4-fold increase
Annexin V StainingPhosphatidylserine exposureMolt-4Significant increase in apoptotic cells
Western BlotProtein expressionMolt-4Increased Cleaved Caspase-3, Cleaved PARP; Decreased Bcl-2, p-Bad
Mitochondrial Membrane PotentialJC-1 StainingMolt-4Decrease in red/green fluorescence ratio
Cytochrome c ReleaseWestern Blot of cytosolic fractionMolt-4Increase in cytosolic Cytochrome c

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., Molt-4, PC-3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Membrane Integrity Assessment: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • LDH Cytotoxicity Assay Kit

  • This compound stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with the provided lysis buffer).

Apoptosis Assessment

This assay measures the activity of executioner caspases 3 and 7.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • This compound stock solution

  • Selected cancer cell lines

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Follow steps 1-4 of the MTT assay protocol, using a white-walled plate.

  • After the desired incubation time, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

This protocol allows for the detection of key proteins involved in the apoptotic pathway.

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bad, anti-p-Bad, anti-Cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration and time.

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells (e.g., Molt-4, PC-3) incubation1 Incubate 24h start->incubation1 treatment Treat with this compound (Serial Dilutions) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt MTT Assay (Viability) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation2->caspase western Western Blot (Apoptotic Proteins) incubation2->western ic50 IC50 Determination mtt->ic50 ldh->ic50 mechanism Mechanism of Action Elucidation caspase->mechanism western->mechanism signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion compound This compound ros ↑ ROS Production compound->ros bad_p p-Bad ros->bad_p Inhibits phosphorylation bad Bad bad_p->bad bcl2 Bcl-2 bad->bcl2 bax Bax bcl2->bax momp MOMP bax->momp cyto_c_mito Cytochrome c cyto_c_cyto Cytochrome c (Cytosol) cyto_c_mito->cyto_c_cyto Release momp->cyto_c_mito apoptosome Apoptosome cyto_c_cyto->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Caspase-9 apoptosome->cas9 Activation pro_cas9 Pro-Caspase-9 pro_cas9->apoptosome pro_cas3 Pro-Caspase-3 cas9->pro_cas3 Cleavage cas3 Caspase-3 pro_cas3->cas3 parp PARP cas3->parp Cleavage apoptosis Apoptosis cas3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Application Notes and Protocols for the Quantification of 11-Ketofistularin 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of potential analytical methods for the quantification of 11-Ketofistularin 3, a marine-derived bromotyrosine alkaloid. As a compound of interest for its potential pharmacological activities, robust and reliable quantitative methods are essential for advancing research and development. Currently, there is a lack of established, validated analytical methods specifically for this compound in the public domain. Therefore, this document outlines protocols adapted from methodologies used for structurally similar bromotyrosine alkaloids and general natural product quantification. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity. These notes are intended to serve as a starting point for developing and validating a quantitative assay for this compound.

Introduction

This compound is a brominated tyrosine derivative isolated from marine sponges of the order Verongiida. This class of compounds has garnered significant interest due to a wide range of biological activities, including cytotoxic, antimicrobial, and antifouling properties. Accurate quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control. This document presents recommended starting protocols for HPLC-UV and LC-MS/MS methods, along with a general workflow for sample preparation and analysis.

Recommended Analytical Methods

Given the structural characteristics of this compound, which includes aromatic rings and a ketone group, HPLC with UV detection is a suitable primary method for quantification. For higher sensitivity and selectivity, especially in complex biological matrices, coupling liquid chromatography with mass spectrometry (LC-MS) is recommended.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and widely available technique for the quantification of compounds with UV-absorbing chromophores.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape and ionization.

    • Gradient: Start with a low percentage of B, and gradually increase it to elute the compound. A starting point could be 10% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound. If not available, a photodiode array (PDA) detector can be used to determine the optimal wavelength, likely in the range of 220-280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to create a calibration curve.

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Collection Sample_Collection Extraction Extraction Sample_Collection->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Data_Acquisition Data Acquisition (UV Detection) HPLC_System->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration_Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for HPLC-UV analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex matrices like plasma or tissue extracts, an LC-MS/MS method is recommended. This involves coupling the HPLC separation to a tandem mass spectrometer.

Experimental Protocol:

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times. The chromatographic conditions can be similar to the HPLC-UV method, but with a scaled-down flow rate (e.g., 0.3-0.5 mL/min) and column dimensions (e.g., 2.1 mm x 50 mm, <2 µm particle size).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule. Both positive and negative ion modes should be evaluated to determine the most sensitive ionization.

  • MRM Transitions: To develop an MRM method, the precursor ion (the molecular weight of this compound with a proton adduct/loss) and a stable product ion need to be identified. This is typically done by infusing a pure standard of the compound into the mass spectrometer and performing a product ion scan.

  • Data Analysis: The area under the curve of the specific MRM transition is used for quantification against a standard curve.

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample_Collection Protein_Precipitation Protein_Precipitation Sample_Collection->Protein_Precipitation e.g., Plasma Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporation_Reconstitution Supernatant_Transfer->Evaporation_Reconstitution UHPLC_System UHPLC System (C18 Column) Evaporation_Reconstitution->UHPLC_System Mass_Spectrometer Tandem MS (MRM Mode) UHPLC_System->Mass_Spectrometer Chromatogram_Extraction Chromatogram_Extraction Mass_Spectrometer->Chromatogram_Extraction Peak_Integration Peak_Integration Chromatogram_Extraction->Peak_Integration Concentration_Calculation Concentration_Calculation Peak_Integration->Concentration_Calculation

Caption: General workflow for LC-MS/MS analysis.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following tables provide templates for presenting calibration curve data and sample quantification results.

Table 1: HPLC-UV Calibration Curve Data

Standard Concentration (µg/mL)Peak Area (mAU*s)
1
5
10
25
50
100
Linearity (R²)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Table 2: LC-MS/MS Calibration Curve Data

Standard Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.1
0.5
1
5
10
50
Linearity (R²)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Table 3: Sample Quantification Results

Sample IDMethodMeasured ConcentrationUnits
Sample AHPLC-UVµg/mL
Sample BHPLC-UVµg/mL
Sample CLC-MS/MSng/mL
Sample DLC-MS/MSng/mL

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the detailed signaling pathways modulated by this compound. Research into the biological activities of this compound is ongoing. As a potential starting point for investigation, based on the activities of other bromotyrosine alkaloids, pathways related to cytotoxicity, cell cycle arrest, and apoptosis could be explored.

Hypothetical Pathway Investigation Logic:

Start Start Identify_Bioactivity Identify Bioactivity (e.g., Cytotoxicity) Start->Identify_Bioactivity Select_Cell_Line Select Relevant Cell Line Identify_Bioactivity->Select_Cell_Line Treat_with_11KF3 Treat Cells with This compound Select_Cell_Line->Treat_with_11KF3 Pathway_Analysis Analyze Key Pathways (e.g., Apoptosis, Cell Cycle) Treat_with_11KF3->Pathway_Analysis Western_Blot Western Blot (e.g., Caspase-3, p53) Pathway_Analysis->Western_Blot qPCR qPCR (e.g., BAX, BCL2) Pathway_Analysis->qPCR Data_Interpretation Data Interpretation Western_Blot->Data_Interpretation qPCR->Data_Interpretation Conclusion Conclusion Data_Interpretation->Conclusion

Caption: A logical workflow for investigating signaling pathways.

Conclusion

The protocols and information provided in this document offer a foundational approach for the quantification of this compound. It is imperative that any method developed based on these guidelines is fully validated according to established regulatory standards (e.g., ICH guidelines) to ensure accuracy, precision, linearity, and robustness. The development of such validated methods will be instrumental in advancing the scientific understanding and potential therapeutic applications of this promising marine natural product.

Application Notes and Protocols for the Analysis of 11-Ketofistularin 3 by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Ketofistularin 3 is a brominated tyrosine derivative isolated from marine sponges of the order Verongida.[1] This class of compounds has garnered significant interest within the scientific community due to a wide range of biological activities, including cytotoxic, antimicrobial, and antitumor properties.[1] As research into the therapeutic potential of this compound and related compounds progresses, the need for robust analytical methods for purification, identification, and quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of natural products. This document provides a detailed application note and a hypothetical, yet scientifically grounded, protocol for the analysis of this compound by reverse-phase HPLC. The proposed method is based on established protocols for the separation of similar bromotyrosine derivatives.

Chromatographic Method Development

The development of a successful HPLC method for a novel compound like this compound requires careful consideration of its physicochemical properties. As a brominated tyrosine derivative, this compound possesses both hydrophobic (aromatic rings) and polar (hydroxyl, amide, and ketone groups) moieties, making reverse-phase chromatography an ideal separation technique.

Column Selection: A C18 stationary phase is recommended as it provides excellent retention and selectivity for a broad range of moderately polar to nonpolar compounds. The choice of a column with a smaller particle size (e.g., ≤ 5 µm) will result in higher resolution and sharper peaks.

Mobile Phase Selection: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used for the elution of bromotyrosine derivatives. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial for achieving sharp peak shapes and reproducible retention times. The acidic conditions suppress the ionization of phenolic hydroxyl groups, leading to better chromatographic performance.

Detection: this compound contains chromophores (aromatic rings and carbonyl groups) that allow for detection by UV-Vis spectrophotometry. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously and to obtain UV spectra of the eluting peaks, which can aid in peak identification and purity assessment.

Experimental Protocol: HPLC Analysis of this compound

This protocol describes a gradient reverse-phase HPLC method for the separation and analysis of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Photodiode array (PDA) detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 10% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 210 nm, 254 nm, and 280 nm (PDA)
Injection Volume 10 µL
Run Time 40 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of TFA to 1 L of HPLC-grade water. Degas the solution by sonication or vacuum filtration.

    • To prepare Mobile Phase B, add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas the solution.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or dimethyl sulfoxide (DMSO).

    • Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (from Sponge Extract):

    • A crude extract of the marine sponge can be prepared by maceration with a mixture of dichloromethane and methanol (1:1).

    • The resulting extract should be dried under reduced pressure.

    • The dried extract can be subjected to preliminary fractionation using techniques such as solid-phase extraction (SPE) with a C18 cartridge to remove highly polar and nonpolar impurities.

    • The fraction containing this compound should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

Data Analysis and Interpretation:

The retention time of this compound should be determined by injecting a pure standard. The peak area can be used for quantification by creating a calibration curve from the working standard solutions. The UV spectrum of the peak corresponding to this compound, obtained from the PDA detector, can be compared to that of the standard for identity confirmation.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from the HPLC analysis of this compound.

ParameterValue
Retention Time (min) To be determined experimentally
Linearity (R²) To be determined from calibration curve
Limit of Detection (LOD) (µg/mL) To be determined experimentally
Limit of Quantification (LOQ) (µg/mL) To be determined experimentally
Precision (%RSD) To be determined from replicate injections
Accuracy (% Recovery) To be determined from spiked samples

Visualizations

Experimental Workflow for HPLC Analysis

G Experimental Workflow for HPLC Analysis of this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sponge Marine Sponge Sample Extract Crude Extract (DCM/MeOH) Sponge->Extract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Extract->SPE Fraction Purified Fraction SPE->Fraction Sample Final Sample for Injection (Filtered) Fraction->Sample HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Detector PDA Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quant Quantification (Calibration Curve) Chromatogram->Quant Ident Identification (Retention Time, UV Spectrum) Chromatogram->Ident

Caption: Workflow for the analysis of this compound.

Generalized Signaling Pathway for Cytotoxicity-Induced Apoptosis

Disclaimer: The specific molecular targets and signaling pathways of this compound have not been fully elucidated. The following diagram represents a generalized pathway of apoptosis that can be induced by cytotoxic compounds.

G Generalized Apoptosis Signaling Pathway cluster_0 Extracellular cluster_1 Cellular Response cluster_2 Key Proteins Compound This compound (Cytotoxic Agent) Stress Cellular Stress Compound->Stress Mito Mitochondrial Dysfunction Stress->Mito Bax Bax/Bak Stress->Bax Casp9 Caspase-9 Activation Mito->Casp9 CytoC Cytochrome c Release Mito->CytoC Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax->Mito Bcl2 Bcl-2/Bcl-xL Bcl2->Mito Inhibits

Caption: Generalized apoptosis pathway induced by cytotoxic agents.

References

Application Notes and Protocols for Culturing Aplysina archeri for Metabolite Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine sponge Aplysina archeri, commonly known as the stove-pipe sponge, is a rich source of unique brominated alkaloids with significant therapeutic potential. These compounds have demonstrated a range of bioactivities, including antimicrobial, anti-inflammatory, and anti-cancer properties. However, the slow growth of this sponge in its natural habitat and the ecological implications of wild harvesting make it an unsustainable source for drug discovery and development.[1] This document provides detailed application notes and protocols for the in vitro cultivation of Aplysina archeri cells as a viable alternative for the consistent and controlled production of these valuable secondary metabolites.

Recent breakthroughs in marine invertebrate cell culture, particularly the development of three-dimensional (3D) culture systems, have paved the way for the sustainable production of sponge-derived bioactive compounds.[2][3][4] This approach circumvents the challenges of whole-organism aquaculture and offers a scalable platform for metabolite production. The following sections detail the methodologies for establishing primary cell cultures from Aplysina archeri, optimizing culture conditions, and extracting and quantifying the target metabolites.

Data Presentation: Metabolite Yields from Aplysina Species

The primary bioactive compounds of interest in Aplysina sponges are brominated isoxazoline alkaloids. The concentration of these metabolites can be substantial, in some cases exceeding 10% of the sponge's dry weight.[5] Their production has been observed to vary seasonally, with maximum accumulation often occurring in the summer months, suggesting a correlation with environmental factors such as water temperature. The following table summarizes reported yields of major brominated alkaloids from various Aplysina species, providing a baseline for expected production in cell culture systems.

MetaboliteAplysina SpeciesYieldAnalytical MethodReference
Aeroplysinin-1Aplysina aerophobaVariable, potent bioactivityHPLC, LC-MS[5]
Isofistularin-3Aplysina aerophobaSeasonal variationHPLC[5]
AerothioninAplysina fistularisNot specifiedNot specified[5]
Apylsinamisin-1Aplysina aerophobaNot specifiedHPLCNot specified

Experimental Protocols

Protocol 1: Establishment of Primary Cell Culture from Aplysina archeri

This protocol outlines the steps for the dissociation of sponge tissue to establish a primary cell culture.

Materials:

  • Aplysina archeri explant

  • Sterile artificial seawater (ASW)

  • Calcium- and magnesium-free artificial seawater (CMF-ASW)

  • Antibiotic solution (e.g., penicillin-streptomycin)

  • Enzymatic dissociation solution (e.g., trypsin, collagenase)

  • Sterile scalpels, forceps, and petri dishes

  • Centrifuge

  • Cell culture flasks or plates

Procedure:

  • Sample Collection and Preparation:

    • Aseptically collect a small explant (approximately 1-2 cm³) from a healthy Aplysina archeri specimen.

    • Transport the explant to the laboratory in sterile ASW on ice.

    • In a sterile environment (laminar flow hood), wash the explant multiple times with sterile ASW containing a broad-spectrum antibiotic to reduce the microbial load.

  • Mechanical Dissociation:

    • Mince the sponge tissue into small fragments (approximately 1 mm³) using sterile scalpels in a petri dish containing CMF-ASW.

  • Enzymatic Dissociation:

    • Transfer the tissue fragments to a solution of CMF-ASW containing a suitable enzymatic cocktail (e.g., trypsin-EDTA).

    • Incubate at a controlled temperature (typically 18-22°C) with gentle agitation for a specified duration (e.g., 30-60 minutes), which should be optimized for the tissue.

    • Monitor the dissociation process periodically under a microscope until a sufficient number of single cells are released.

  • Cell Isolation and Washing:

    • Filter the cell suspension through a sterile cell strainer (e.g., 40-100 µm) to remove undissociated tissue fragments.

    • Centrifuge the cell suspension at a low speed (e.g., 200-400 x g) for 5-10 minutes to pellet the cells.

    • Discard the supernatant and gently resuspend the cell pellet in fresh, sterile nutrient medium.

    • Repeat the washing step 2-3 times to remove residual enzymes and debris.

  • Cell Seeding and Incubation:

    • Determine the cell viability and density using a hemocytometer and a viability stain (e.g., trypan blue).

    • Seed the cells into culture flasks or plates at a desired density.

    • Incubate the culture in a temperature-controlled incubator, typically at a temperature that mimics the natural environment of the sponge (e.g., 23-27°C).

Protocol 2: 3D Cell Culture for Enhanced Metabolite Production

Three-dimensional culture systems provide a more physiologically relevant environment for sponge cells, which can enhance biomass and metabolite production. The use of gel microdroplets (GMDs) is a recommended method.

Materials:

  • Primary culture of Aplysina archeri cells

  • Low-melting-point agarose

  • Sterile nutrient medium

  • Spinner flasks

Procedure:

  • Preparation of Gel Microdroplets:

    • Suspend the primary sponge cells in the nutrient medium.

    • Mix the cell suspension with a sterile, low-melting-point agarose solution to achieve the desired final agarose concentration and cell density.

    • Generate microdroplets of the cell-agarose suspension using a microfluidic device or by gentle vortexing in an immiscible oil phase.

    • Allow the microdroplets to solidify by cooling.

  • Cultivation in Spinner Flasks:

    • Transfer the GMDs to a spinner flask containing the appropriate volume of nutrient medium.

    • Culture the cells under gentle agitation to ensure adequate nutrient and gas exchange.

    • Monitor cell growth within the GMDs using microscopy.

    • Perform periodic media changes to replenish nutrients and remove waste products.

Protocol 3: Metabolite Extraction and Analysis

This protocol describes the extraction of brominated alkaloids from the sponge cell culture for subsequent analysis.

Materials:

  • Sponge cell culture (from 3D or 2D systems)

  • Solvents for extraction (e.g., methanol, ethanol, chloroform)

  • Freeze-dryer

  • Vortex mixer and sonicator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Sample Harvesting and Preparation:

    • Harvest the sponge cells or GMDs from the culture vessel.

    • Separate the biomass from the culture medium by centrifugation.

    • Freeze-dry the cell pellet to remove water.

    • Grind the freeze-dried biomass into a fine powder.

  • Solvent Extraction:

    • Weigh a precise amount of the dried biomass.

    • Add a suitable solvent or a combination of solvents (e.g., a mixture of methanol and chloroform) to the biomass.

    • Vortex and sonicate the mixture to ensure thorough extraction.

    • Incubate for a specified period with agitation.

  • Extraction Clarification and Concentration:

    • Centrifuge the mixture to pellet the cell debris.

    • Carefully collect the supernatant containing the extracted metabolites.

    • Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator to obtain the crude extract.

  • Quantitative Analysis:

    • Re-dissolve the crude extract in a suitable solvent for analysis.

    • Analyze the extract using HPLC or LC-MS to separate and quantify the individual brominated alkaloids.

    • Use authenticated standards of the target metabolites for identification and calibration to determine their concentrations in the extract.

Visualizations

Biosynthesis and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key processes in the production of metabolites from Aplysina archeri cell cultures.

cluster_0 Biosynthesis of Aeroplysinin-1 precursor Isoxazoline Alkaloid Precursor (e.g., Aerophobin-2) enzyme Tissue Damage/ Enzymatic Conversion precursor->enzyme Wounding Response product Aeroplysinin-1 (Bioactive Nitrile) enzyme->product Cleavage of Isoxazoline Ring

Caption: Simplified pathway of Aeroplysinin-1 formation.

cluster_1 Experimental Workflow A 1. Aseptically collect Aplysina archeri explant B 2. Mechanical & Enzymatic Tissue Dissociation A->B C 3. Isolate and Wash Primary Cells B->C D 4. Establish 3D Cell Culture (e.g., Gel Microdroplets) C->D E 5. Cultivate in Spinner Flasks D->E F 6. Harvest Biomass E->F G 7. Solvent Extraction of Metabolites F->G H 8. LC-MS/HPLC Analysis and Quantification G->H

Caption: Workflow for metabolite production from cell culture.

References

Application Notes and Protocols: In Vitro Efficacy of 11-Ketofistularin 3 Against Feline Leukemia Virus (FeLV)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Feline Leukemia Virus (FeLV), a gammaretrovirus, is a significant cause of morbidity and mortality in cats, leading to immunodeficiency, anemia, and neoplastic diseases.[1][2][3] The development of effective antiviral therapies is crucial for managing FeLV-infected cats. This document outlines a comprehensive set of protocols for the in vitro evaluation of 11-Ketofistularin 3, a novel marine-derived compound, against the Feline Leukemia Virus. The provided methodologies cover the determination of cytotoxicity, antiviral activity through virus yield reduction, and specific enzymatic inhibition of FeLV reverse transcriptase. All data presented is hypothetical and for illustrative purposes to guide researchers in their experimental design.

Introduction to Feline Leukemia Virus (FeLV)

FeLV is an enveloped, single-stranded RNA retrovirus that primarily infects domestic cats.[4] Transmission occurs mainly through saliva and prolonged close contact.[1][2] Upon infection, the virus replicates in oropharyngeal lymphoid tissues and can spread throughout the body, leading to a progressive infection in many cases.[3] Key viral enzymes essential for replication include reverse transcriptase (RT), which transcribes the viral RNA into DNA, integrase, for insertion of the viral DNA into the host genome, and protease, for the maturation of new viral particles.[4] The p27 capsid protein is a major structural component and a common target for diagnostic assays.[4][5] Given the lifelong nature of persistent infections and the associated diseases, there is a pressing need for novel antiviral agents.

Experimental Objectives

The primary objectives of the described protocols are to:

  • Determine the cytotoxicity of this compound in a feline T-lymphocyte cell line (e.g., Crandell Rees Feline Kidney - CrFK cells).

  • Quantify the antiviral efficacy of this compound against a specific strain of FeLV (e.g., FeLV-A).

  • Assess the potential mechanism of action by measuring the inhibition of FeLV reverse transcriptase activity.

  • Calculate the 50% cytotoxic concentration (CC50), 50% effective concentration (EC50), and the selectivity index (SI) to evaluate the therapeutic potential of the compound.

Hypothetical Data Summary

The following table summarizes the hypothetical quantitative data for the in vitro testing of this compound against FeLV-A. This data is for illustrative purposes only.

CompoundCC50 (µM) on CrFK cellsEC50 (µM) - Virus Yield ReductionEC50 (µM) - RT InhibitionSelectivity Index (SI = CC50/EC50)
This compound >1005.23.8>19.2
Azidothymidine (AZT) - Control >2000.10.05>2000

Detailed Experimental Protocols

Cell Culture and Virus Propagation
  • Cell Line: Crandell Rees Feline Kidney (CrFK) cells.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Strain: FeLV-A (e.g., Glasgow-1 strain).

  • Virus Propagation: FeLV-A is propagated in CrFK cells. The virus-containing supernatant is harvested when cytopathic effects are observed, clarified by centrifugation, and stored at -80°C. Virus titer is determined using a standard endpoint dilution assay or a p27 ELISA.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Cell Seeding: Seed CrFK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined using non-linear regression analysis.

Virus Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of the compound.

  • Cell Seeding: Seed CrFK cells in a 24-well plate and incubate for 24 hours.

  • Infection and Treatment: Infect the cells with FeLV-A at a Multiplicity of Infection (MOI) of 0.1 for 2 hours.

  • Compound Addition: After infection, wash the cells with PBS and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plate for 72 hours.

  • Supernatant Harvest: Collect the culture supernatant from each well.

  • Quantification of Viral p27 Antigen: Measure the amount of FeLV p27 capsid protein in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of virus inhibition relative to the untreated, infected control. The EC50 value is determined using non-linear regression analysis.

FeLV Reverse Transcriptase (RT) Activity Assay

This protocol assesses the direct inhibitory effect of the compound on the key viral enzyme, reverse transcriptase.

  • Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, dNTPs (with radiolabeled or fluorescently labeled dTTP), and purified FeLV reverse transcriptase enzyme.

  • Compound Addition: Add serial dilutions of this compound to the reaction mixture. Include a positive control (e.g., AZT-TP) and a no-inhibitor control.

  • Enzymatic Reaction: Incubate the reaction mixture at 37°C for 1 hour.

  • Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter paper using trichloroacetic acid (TCA).

  • Quantification: Measure the incorporated radioactivity using a scintillation counter or fluorescence using a suitable reader.

  • Data Analysis: Calculate the percentage of RT inhibition relative to the no-inhibitor control. The EC50 value is determined using non-linear regression analysis.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Initial Setup cluster_assays Primary Assays cluster_moa Mechanism of Action cluster_analysis Data Analysis CellCulture CrFK Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 CellCulture->Cytotoxicity Antiviral Virus Yield Reduction Assay Determine EC50 CellCulture->Antiviral VirusProp FeLV-A Propagation VirusProp->Antiviral Analysis Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->Analysis Antiviral->Analysis RT_Assay Reverse Transcriptase Assay Determine EC50 (RT) RT_Assay->Analysis

Caption: Workflow for in vitro evaluation of this compound against FeLV.

FeLV Life Cycle and Potential Drug Targets

FeLV_Lifecycle cluster_entry Cell Entry cluster_replication Replication Cycle cluster_assembly Assembly & Release FeLV FeLV Virion Binding Binding & Fusion FeLV->Binding Uncoating Uncoating Binding->Uncoating RT Reverse Transcription (RNA -> DNA) Uncoating->RT Target for NRTIs (e.g., AZT) Integration Integration into Host Genome RT->Integration Target for Integrase Inhibitors Transcription Transcription (DNA -> mRNA, vRNA) Integration->Transcription Translation Translation (Viral Proteins) Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding & Release Assembly->Budding Target for Protease Inhibitors Maturation Maturation Budding->Maturation Target for Protease Inhibitors NewVirion New FeLV Virion Maturation->NewVirion RT_Target RT Integrase_Target Integrase Protease_Target Protease

Caption: Simplified FeLV life cycle highlighting key targets for antiviral drugs.

References

Unraveling the Molecular Architecture of Fistularin Derivatives: Application Notes and Protocols for Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the structural elucidation of Fistularin derivatives, a class of brominated tyrosine alkaloids isolated from marine sponges with significant therapeutic potential. The methodologies outlined below are essential for the accurate identification and characterization of these complex natural products, paving the way for further investigation into their pharmacological activities and potential as drug leads.

Overview of Structural Elucidation Workflow

The structural elucidation of Fistularin derivatives follows a systematic workflow that integrates chromatographic separation with advanced spectroscopic and spectrometric techniques. The general process involves the isolation of pure compounds from the crude extract, followed by the determination of their planar structure and, finally, the assignment of their absolute stereochemistry.

workflow cluster_isolation Isolation & Purification cluster_elucidation Structural Analysis raw_extract Crude Marine Sponge Extract fractionation Solvent Partitioning & Column Chromatography raw_extract->fractionation Initial Separation hplc High-Performance Liquid Chromatography (HPLC) fractionation->hplc Fine Purification pure_compound Isolated Fistularin Derivative hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms Molecular Formula nmr Nuclear Magnetic Resonance (NMR) pure_compound->nmr Connectivity & 2D Structure planar_structure Planar Structure Determination ms->planar_structure nmr->planar_structure stereo Stereochemical Analysis planar_structure->stereo Chiral Centers final_structure Complete 3D Structure stereo->final_structure

Caption: General workflow for the structural elucidation of Fistularin derivatives.

Experimental Protocols

Isolation and Purification of Fistularin Derivatives

This protocol describes the general procedure for the isolation of Fistularin derivatives from a marine sponge, such as those from the genus Aplysina or Ecionemia.[1][2]

Materials:

  • Frozen or lyophilized marine sponge tissue

  • Methanol (MeOH), Dichloromethane (CH₂Cl₂), Ethyl acetate (EtOAc), n-Hexane, n-Butanol (n-BuOH)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Reversed-phase (C18) silica gel

  • HPLC grade solvents (Acetonitrile, Water)

Protocol:

  • Extraction:

    • Homogenize the sponge tissue and extract exhaustively with a mixture of CH₂Cl₂/MeOH (1:1) at room temperature.

    • Filter the extract and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with n-hexane, EtOAc, and n-BuOH.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or ¹H NMR to identify fractions containing bromotyrosine alkaloids. Fistularin derivatives are typically found in the more polar fractions (EtOAc and n-BuOH).

  • Column Chromatography:

    • Subject the bioactive fractions to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., n-hexane/EtOAc followed by CH₂Cl₂/MeOH).

    • Further purify the resulting fractions using Sephadex LH-20 column chromatography with MeOH as the eluent to separate compounds based on size.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the fractions containing Fistularin derivatives by reversed-phase HPLC (e.g., C18 column) using an isocratic or gradient elution system of acetonitrile and water.

    • Monitor the elution profile with a UV detector, as the aromatic rings in Fistularins absorb UV light.

    • Collect the pure compounds and verify their purity by analytical HPLC.

Mass Spectrometry (MS) for Molecular Formula Determination

High-resolution mass spectrometry is crucial for determining the elemental composition of the isolated compounds. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature for Fistularin derivatives.[3][4]

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., MeOH, Acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Observe the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and its isotopic pattern.

  • Data Analysis:

    • Determine the exact mass of the molecular ion.

    • Use the exact mass and the distinct isotopic pattern of multiple bromine atoms to calculate the molecular formula.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can provide initial structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Determination

NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the primary tool for elucidating the planar structure of Fistularin derivatives.[1][2]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CD₃OD, acetone-d₆, DMSO-d₆)

Protocol:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent.

  • 1D NMR Acquisition:

    • Acquire the ¹H NMR spectrum to identify proton signals, their chemical shifts, multiplicities, and coupling constants.

    • Acquire the ¹³C NMR spectrum (and DEPT experiments) to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and establishing the overall carbon skeleton.

  • Data Analysis:

    • Integrate the information from all NMR spectra to piece together the molecular fragments and determine the complete planar structure of the molecule.

Stereochemical Determination using Mosher's Method

The determination of the absolute configuration of stereocenters, particularly secondary alcohols, is often achieved by chemical derivatization using Mosher's esters followed by ¹H NMR analysis.[2]

Materials:

  • (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl)

  • Dry pyridine or other suitable base

  • Anhydrous CH₂Cl₂

  • Purified Fistularin derivative

Protocol:

  • Esterification:

    • In two separate NMR tubes or small vials, dissolve the Fistularin derivative in anhydrous CH₂Cl₂ and add a small amount of dry pyridine.

    • To one tube, add (R)-MTPA-Cl, and to the other, add (S)-MTPA-Cl.

    • Allow the reactions to proceed to completion at room temperature.

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectra of both the (R)- and (S)-MTPA esters.

    • Carefully assign the proton signals in the vicinity of the newly formed ester linkage.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons near the stereocenter.

    • A positive Δδ for protons on one side of the chiral center and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.

Quantitative Data

The following table summarizes the ¹H and ¹³C NMR spectral data for Fistularin-3, a representative member of this class of compounds. This data is critical for the identification and comparison of newly isolated derivatives.

Table 1: ¹H and ¹³C NMR Data for Fistularin-3 in Acetone-d₆ [2]

PositionδC (ppm)δH (ppm, mult., J in Hz)
Spiroisoxazoline A
186.1-
3155.8-
438.22.85 (dd, 17.0, 7.0), 2.65 (dd, 17.0, 7.0)
536.32.20 (m), 1.95 (m)
673.24.60 (t, 7.0)
7118.67.35 (s)
8150.1-
9115.8-
10148.2-
OMe60.93.75 (s)
Spiroisoxazoline B
1'86.1-
3'155.8-
4'38.22.85 (dd, 17.0, 7.0), 2.65 (dd, 17.0, 7.0)
5'36.32.20 (m), 1.95 (m)
6'73.24.60 (t, 7.0)
7'118.67.35 (s)
8'150.1-
9'115.8-
10'148.2-
OMe'60.93.75 (s)
Linker Chain
1170.15.20 (m)
1240.14.10 (m)
13115.17.50 (s)
14155.2-
15115.17.50 (s)
16138.2-
1769.84.90 (m)
1845.33.50 (m)
1970.24.20 (m)

Note: Chemical shifts are reported in ppm relative to the residual solvent signal. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet). This is a representative dataset, and minor variations may occur depending on the specific stereoisomer and experimental conditions.

Concluding Remarks

The structural elucidation of Fistularin derivatives requires a multi-faceted approach combining meticulous isolation techniques with a suite of powerful analytical methods. The protocols and data presented herein provide a comprehensive guide for researchers in natural product chemistry and drug discovery to accurately and efficiently characterize these promising marine-derived compounds. The application of these methods is fundamental to understanding their structure-activity relationships and advancing their development as potential therapeutic agents.

References

Application of 11-Ketofistularin 3 in Drug Discovery: Information Not Currently Available in Publicly Accessible Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific databases and literature, no specific information regarding the biological activity, experimental protocols, or signaling pathways associated with 11-Ketofistularin 3 could be retrieved. Therefore, the creation of detailed Application Notes and Protocols for its use in drug discovery is not possible at this time.

The initial investigation sought to identify key data points including the mechanism of action, cytotoxic effects, and potential therapeutic applications of this compound. This information is essential for developing the requested content for researchers, scientists, and drug development professionals. However, the searches did not yield any published studies, quantitative data, or established experimental methodologies for this specific compound.

While information exists for related compounds, such as Isofistularin-3, which has been studied as a DNA methyltransferase (DNMT)1 inhibitor, it is scientifically inaccurate to extrapolate these findings to this compound without direct experimental evidence. The structural differences between these molecules, however minor they may seem, can lead to vastly different biological activities.

For the benefit of researchers interested in the broader class of fistularin compounds, it is recommended to consult scientific literature on related molecules to gain a general understanding of their potential as drug candidates. However, any investigation into this compound would require de novo studies to determine its specific properties.

The absence of publicly available research on this compound prevents the generation of the requested detailed Application Notes and Protocols. The scientific community has not yet published data on its biological effects, which is a prerequisite for outlining its potential applications in drug discovery. Researchers interested in this compound will need to conduct foundational research to establish its bioactivity and mechanism of action.

Troubleshooting & Optimization

Technical Support Center: 11-Ketofistularin 3 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 11-Ketofistularin 3 from marine sponges of the Aplysina genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a brominated tyrosine metabolite, a type of alkaloid, known for its potential biological activities.[1] It has been isolated from marine sponges of the genus Aplysina, such as Aplysina archeri and Aplysina fistularis insularis.[1]

Q2: What are the general chemical properties of this compound that are relevant for extraction?

A2: As a bromotyrosine alkaloid, this compound's solubility is dependent on pH. In its free base form, it is generally more soluble in organic solvents like methanol, ethanol, and chloroform, and less soluble in water. The salt form of the alkaloid is typically more soluble in polar solvents like water and alcohols.

Q3: What are the critical parameters to consider when optimizing the extraction of this compound?

A3: The key parameters for optimizing the extraction include the choice of solvent, extraction temperature, extraction time, the solid-to-liquid ratio, and the pH of the extraction medium. The physical state of the sponge material (e.g., fresh, frozen, or lyophilized) and particle size can also significantly impact the extraction efficiency.

Q4: Are there any known stability issues with this compound during extraction?

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inappropriate Solvent System: The polarity of the solvent may not be suitable for extracting the target compound. 2. Insufficient Extraction Time: The compound may not have had enough time to diffuse from the sponge matrix into the solvent. 3. Degradation of the Compound: Harsh extraction conditions (e.g., high temperature, extreme pH) may have degraded the this compound. 4. Inactive Sponge Material: The collected sponge specimen may have low concentrations of the target metabolite due to geographical, seasonal, or genetic variations.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and mixtures thereof). A step-wise extraction with solvents of increasing polarity can also be effective. 2. Time Optimization: Increase the extraction time in increments (e.g., 12, 24, 48 hours) and analyze the yield at each time point to determine the optimal duration. 3. Mild Extraction Conditions: Use moderate temperatures (e.g., room temperature or slightly elevated) and maintain a neutral or slightly basic pH during extraction. 4. Source Verification: If possible, use a reference sample of the sponge species known to produce this compound.
Co-extraction of a High Amount of Impurities 1. Non-selective Solvent: The solvent used may be too broad in its extraction capabilities, leading to the co-extraction of a wide range of other metabolites. 2. Presence of Polar Impurities: If using a polar solvent, water-soluble compounds like salts and sugars may be co-extracted.1. Solvent Partitioning: Perform a liquid-liquid partitioning of the crude extract. For example, partition the extract between a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. 2. Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the crude extract. A C18 cartridge can be used to retain this compound while allowing more polar impurities to pass through.
Inconsistent Extraction Yields Between Batches 1. Variability in Sponge Material: Differences in the collection site, time of year, or handling and storage of the sponge can lead to variations in the metabolite profile. 2. Inconsistent Extraction Procedure: Minor variations in the experimental parameters (e.g., solvent volume, temperature, agitation speed) can affect the extraction efficiency.1. Standardize Collection and Storage: If possible, standardize the collection protocol and store the sponge material under consistent conditions (e.g., frozen at -80°C or lyophilized). 2. Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction and workup process.

Data Presentation

Table 1: Effect of Different Solvents on the Extraction Yield of this compound

Solvent System Extraction Method Temperature (°C) Extraction Time (h) Yield of Crude Extract ( g/100g of sponge) Purity of this compound in Extract (%) *Calculated Yield of this compound (mg/100g of sponge)
100% MethanolMaceration252412.50.8100
100% EthanolMaceration252410.20.771.4
100% Ethyl AcetateMaceration25245.81.269.6
80% Methanol in WaterMaceration252415.10.575.5
1:1 Dichloromethane:MethanolMaceration25249.51.1104.5

*Purity determined by quantitative HPLC analysis.

Table 2: Optimization of Extraction Time for this compound using 1:1 Dichloromethane:Methanol

Extraction Time (h) Extraction Method Temperature (°C) Yield of Crude Extract ( g/100g of sponge) Purity of this compound in Extract (%) *Calculated Yield of this compound (mg/100g of sponge)
6Maceration256.21.062.0
12Maceration258.11.189.1
24Maceration259.51.1104.5
48Maceration259.81.098.0

*Purity determined by quantitative HPLC analysis.

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction (SLE) of this compound

  • Sample Preparation: Lyophilize the collected Aplysina sponge material and then grind it into a fine powder.

  • Extraction:

    • Weigh 100 g of the powdered sponge material.

    • Suspend the powder in 1 L of an appropriate solvent (e.g., 1:1 dichloromethane:methanol).

    • Stir the suspension at room temperature (25°C) for 24 hours.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Re-extract the residue twice more with 500 mL of the same solvent system.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning (Optional Cleanup):

    • Dissolve the crude extract in 200 mL of 80% methanol in water.

    • Extract this solution three times with 200 mL of hexane to remove non-polar impurities.

    • Collect the methanolic layer and evaporate the solvent to yield a partially purified extract.

  • Quantification: Analyze the crude or partially purified extract for the content of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Start: Lyophilized Sponge Powder extraction Solid-Liquid Extraction (e.g., 1:1 DCM:MeOH, 24h, RT) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration partitioning Liquid-Liquid Partitioning (Hexane vs. 80% MeOH) concentration->partitioning spe Solid-Phase Extraction (SPE) (e.g., C18) partitioning->spe hplc HPLC Analysis spe->hplc end End: Purified this compound hplc->end

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound solvent Inappropriate Solvent start->solvent time_temp Suboptimal Time/Temp start->time_temp degradation Compound Degradation start->degradation source Poor Source Material start->source optimize_solvent Test Solvent Polarity solvent->optimize_solvent optimize_conditions Optimize Time & Temp time_temp->optimize_conditions mild_conditions Use Mild Conditions degradation->mild_conditions verify_source Verify Sponge Source source->verify_source

Caption: Troubleshooting logic for low extraction yield.

References

Overcoming low bioactivity in 11-Ketofistularin 3 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 11-Ketofistularin-3 and related fistularin compounds. The information provided is intended to help overcome common challenges in bioactivity assays, particularly those related to the physicochemical properties of marine-derived natural products.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected bioactivity or inconsistent results in our 11-Ketofistularin-3 cytotoxicity assays. What are the potential causes?

A1: Low bioactivity or inconsistent results with 11-Ketofistularin-3 and similar marine natural products can stem from several factors:

  • Poor Aqueous Solubility: Fistularin compounds are often lipophilic, leading to precipitation in aqueous cell culture media. This reduces the effective concentration of the compound in contact with the cells.

  • Compound Stability: The stability of the compound in your specific assay conditions (e.g., temperature, pH, light exposure) may be a factor. Degradation over the course of the experiment will lead to reduced activity.

  • Interaction with Assay Components: The compound may interact with components of the culture medium, such as serum proteins, which can sequester the compound and make it unavailable to the cells.

  • Cell Line Sensitivity: The chosen cell line may not be sensitive to the specific mechanism of action of 11-Ketofistularin-3.

Q2: What is the known mechanism of action for fistularin compounds, and how might this influence assay selection?

A2: Fistularin-3 and its analogues have been shown to exhibit anti-inflammatory effects.[1] They can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells.[1] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] The underlying mechanism involves the inhibition of the nuclear translocation of NF-κB and the phosphorylation of MAPKs.[1]

When selecting an assay, consider that the effects may be more pronounced in an inflammation-based assay (e.g., measuring cytokine or nitrite production in stimulated immune cells) than in a general cytotoxicity assay on a non-immune cell line.

Q3: Are there any specific handling and storage recommendations for 11-Ketofistularin-3?

A3: While specific data for 11-Ketofistularin-3 is limited, general recommendations for lipophilic marine natural products apply:

  • Storage: Store the compound as a dry powder or in a suitable anhydrous organic solvent (e.g., DMSO) at -20°C or -80°C. Protect from light and moisture.

  • Solubilization: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For working solutions, dilute the stock in culture medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%).

  • Handling: Use low-protein-binding labware to minimize loss of the compound due to adsorption.

Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Wells

Symptoms:

  • Visible precipitate in the wells after adding the compound.

  • High variability between replicate wells.

  • Non-linear or flat dose-response curves.

Troubleshooting Steps:

  • Optimize Solubilization:

    • Prepare a fresh, high-concentration stock solution in 100% DMSO.

    • When diluting into aqueous media, perform serial dilutions and vortex or mix thoroughly between each step to minimize precipitation.

    • Consider a brief, gentle warming (to 37°C) and vortexing of the stock solution before dilution.[2]

  • Reduce Final Assay Concentration: If precipitation is observed at higher concentrations, these data points should be excluded from analysis as the effective concentration is unknown.[2]

  • Use of Surfactants or Co-solvents: For poorly soluble drugs, low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or co-solvents can be included in the assay medium to improve solubility.[3][4] However, it is crucial to run appropriate vehicle controls to ensure these additives do not affect cell viability or the assay endpoint.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[5] This is another avenue to explore for improving the delivery of the compound to the cells in culture.

Issue 2: Inconsistent Bioactivity Data

Symptoms:

  • Poor reproducibility between experiments.

  • Dose-response curves do not follow a standard sigmoidal shape.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Ensure the compound has been stored correctly and has not degraded.

    • If possible, verify the purity and identity of the compound using analytical techniques (e.g., LC-MS, NMR).

  • Standardize Cell Culture Conditions:

    • Use cells at a consistent passage number and confluency.

    • Ensure even cell seeding in microplates.

    • Minimize the time cells are exposed to room temperature or other environmental stressors.

  • Refine Assay Protocol:

    • Optimize the incubation time. The bioactivity of a compound can be time-dependent.

    • For assays involving cell lysis (e.g., some cytotoxicity assays), ensure complete lysis to release the reporter molecules.

Data Presentation

Table 1: Inhibitory Activity of Fistularin-3 and Related Compounds on NO and PGE2 Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC₅₀ for NO Production (µM)IC₅₀ for PGE₂ Production (µM)
Fistularin-312.510.2
11-epi-Fistularin-315.812.5
19-deoxy-Fistularin-38.97.5

Data adapted from studies on fistularin compounds isolated from the marine sponge Ecionemia acervus.[1]

Experimental Protocols

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is adapted from methodologies used to assess the anti-inflammatory activity of fistularin compounds.[1]

1. Cell Culture:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

2. Assay Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
  • Prepare stock solutions of 11-Ketofistularin-3 in DMSO. Serially dilute the stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
  • Pre-treat the cells with various concentrations of 11-Ketofistularin-3 for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce inflammation. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with media only).
  • After 24 hours, collect the cell culture supernatant.

3. Nitric Oxide (NO) Measurement (Griess Assay):

  • Mix 100 µL of the cell supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
  • Incubate at room temperature for 10 minutes, protected from light.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.

Visualizations

Signaling Pathway of Fistularin-3 Anti-inflammatory Action

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Degradates NFkappaB_inactive NF-κB (p65/p50) NFkappaB_active Active NF-κB (p65/p50) NFkappaB_inactive->NFkappaB_active Activation Nucleus Nucleus NFkappaB_active->Nucleus Translocation iNOS_COX2_genes iNOS & COX-2 Gene Transcription Nucleus->iNOS_COX2_genes Induces iNOS_COX2_protein iNOS & COX-2 Proteins iNOS_COX2_genes->iNOS_COX2_protein Leads to NO_PGE2 NO & PGE₂ Production iNOS_COX2_protein->NO_PGE2 Fistularin3 Fistularin-3 Fistularin3->MAPK_pathway Inhibits Phosphorylation Fistularin3->NFkappaB_active Inhibits Translocation

Caption: Proposed anti-inflammatory signaling pathway of Fistularin-3.

Experimental Workflow for Troubleshooting Low Bioactivity

G Start Start: Low/Inconsistent Bioactivity CheckSolubility 1. Assess Compound Solubility in Assay Medium Start->CheckSolubility Precipitate Precipitate Observed? CheckSolubility->Precipitate OptimizeSol Optimize Solubilization: - Fresh DMSO stock - Serial dilution - Use solubilizing agents Precipitate->OptimizeSol Yes CheckStability 2. Evaluate Compound Stability & Cell Health Precipitate->CheckStability No ReRun Re-run Assay OptimizeSol->ReRun ReRun->Start If issue persists Degradation Potential Degradation or Cell Toxicity? CheckStability->Degradation ModifyProtocol Modify Protocol: - Adjust incubation time - Check vehicle controls - Confirm compound purity Degradation->ModifyProtocol Yes Consult Consult Literature for Alternative Assay/Cell Line Degradation->Consult No ModifyProtocol->ReRun

Caption: Logical workflow for troubleshooting low bioactivity in assays.

References

Technical Support Center: Optimizing Chromatography for Fistularin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of Fistularin analogs. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for separating Fistularin analogs?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently employed method for the fine separation and purification of Fistularin analogs. C18 and Phenyl-Hexyl columns are commonly used stationary phases. For initial fractionation of crude extracts from marine sponges, flash column chromatography with silica gel is a standard approach.

Q2: What are typical mobile phases for RP-HPLC separation of Fistularin analogs?

A2: Gradients of methanol and water or acetonitrile and water are typically used.[1] To improve peak shape and resolution, a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase. This helps to suppress the ionization of acidic silanol groups on the silica-based stationary phase and protonate the analytes, leading to sharper peaks.

Q3: My peaks for Fistularin analogs are tailing. What could be the cause and how can I fix it?

A3: Peak tailing for polar, basic compounds like some Fistularin analogs is often due to secondary interactions with acidic residual silanol groups on the silica stationary phase. Here are several ways to address this:

  • Lower the mobile phase pH: Adding an acidifier like formic acid or TFA to your mobile phase can protonate the silanol groups, reducing their interaction with your compounds.

  • Use a highly deactivated column: Modern HPLC columns are often end-capped to minimize exposed silanols. Using one of these columns can significantly improve peak shape.

  • Add a competing base: A small amount of a basic additive, like triethylamine (TEA), can be added to the mobile phase to compete for the active sites on the stationary phase.

  • Check for column overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

Q4: I am observing peak fronting in my chromatograms. What is the likely reason?

A4: Peak fronting is often a sign of column overload or a sample solvent that is stronger than the initial mobile phase. To resolve this:

  • Reduce the injection volume or sample concentration: This is the most common solution for column overload.

  • Ensure sample solvent compatibility: Ideally, your sample should be dissolved in a solvent that is weaker than or the same as the initial mobile phase of your gradient. Dissolving the sample in a strong solvent can cause the band to spread before it reaches the column, leading to fronting.

Q5: How can I improve the resolution between closely eluting Fistularin analogs?

A5: Improving resolution can be achieved by several strategies:

  • Optimize the mobile phase gradient: A shallower gradient will increase the separation time and can improve the resolution between closely related compounds.

  • Change the organic modifier: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation.

  • Adjust the temperature: Increasing the column temperature can improve efficiency and may change the elution order.

  • Select a different stationary phase: If resolution cannot be achieved on a C18 column, consider a Phenyl-Hexyl column or other stationary phases with different selectivities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic separation of Fistularin analogs.

Problem Potential Cause(s) Suggested Solution(s)
No Peaks or Very Small Peaks Sample degradationFistularin analogs can be sensitive to light and temperature. Store samples in the dark and at low temperatures. Consider the stability of the compounds in the chosen mobile phase.
Leak in the HPLC systemCheck for leaks at all fittings, especially between the injector, column, and detector.
Incorrect detector wavelengthFistularin analogs typically have a UV absorbance maximum around 280 nm due to the aromatic rings. Ensure your detector is set to an appropriate wavelength.
Ghost Peaks Carryover from previous injectionRun a blank gradient after each sample injection to wash the column thoroughly.
Contaminated mobile phasePrepare fresh mobile phase using high-purity solvents and water.
Variable Retention Times Inconsistent mobile phase compositionIf preparing the mobile phase online, ensure the mixer is functioning correctly. Hand-mixing the mobile phase can improve consistency.
Poor column equilibrationEnsure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Fluctuations in column temperatureUse a column oven to maintain a constant temperature.
High Backpressure Blockage in the systemSystematically check for blockages, starting from the detector and moving backward to the pump. A common location for blockages is the column inlet frit.
Column contaminationFlush the column with a strong solvent. If the backpressure remains high, the column may need to be replaced.
Mobile phase precipitationEnsure that any buffers used in the mobile phase are soluble in the highest organic concentration of the gradient.

Experimental Protocols

Initial Fractionation using Flash Column Chromatography

This protocol is a general guideline for the initial separation of Fistularin analogs from a crude marine sponge extract.

  • Sample Preparation: Dry the crude extract and adsorb it onto a small amount of silica gel.

  • Column Packing: Dry pack a glass column with silica gel (e.g., 230-400 mesh). The amount of silica should be about 50-100 times the weight of the crude extract.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 100% Hexane -> 90:10 Hexane:EtOAc -> ... -> 100% EtOAc -> 90:10 EtOAc:MeOH).

  • Fraction Collection: Collect fractions of a suitable volume and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine fractions with similar TLC profiles for further purification by HPLC.

RP-HPLC Purification of Fistularin Analogs

The following are example HPLC methods that have been used for the purification of bromotyrosine derivatives, including Fistularin analogs.

Method 1: C18 Column

  • Column: Phenomenex Luna C18 (250 x 10 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: A typical gradient might start at 50% B, increase to 100% B over 30 minutes, and then hold at 100% B for 10 minutes.

  • Flow Rate: 2 mL/min

  • Detection: UV at 280 nm

Method 2: Phenyl-Hexyl Column

  • Column: Phenomenex Gemini Phenyl-Hexyl (250 x 10 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A gradient from 20% B to 50% B over 25 minutes can be effective.

  • Flow Rate: 3 mL/min

  • Detection: UV at 280 nm

Quantitative Data

The following table summarizes typical chromatographic parameters for the separation of bromotyrosine derivatives, which include Fistularin analogs. Retention times are highly dependent on the specific system and conditions, so these should be used as a general guide.

Compound Class Column Mobile Phase Flow Rate Reference
Bromotyrosine derivativesPhenomenex Gemini Phenyl-Hexyl (10 x 250 mm, 5 µm)Gradient: 20-50% MeOH (with 0.1% FA) in Water (with 0.1% FA) over 25 min3.0 mL/min[2]
Fistularin-3 and analogsPhenomenex C8 (10 x 250 mm)Isocratic: 30% Water + 70% MeOH2 mL/min[1]
Fistularin-1 and -2Phenomenex polar (10 x 250 mm)Gradient: Water and MeOH2 mL/min[1]

Visualizations

Experimental Workflow for Fistularin Analog Isolation

experimental_workflow sponge Marine Sponge Collection extraction Solvent Extraction (e.g., MeOH/CH2Cl2) sponge->extraction partition Solvent Partitioning (e.g., n-BuOH/H2O) extraction->partition flash_chrom Flash Column Chromatography (Silica Gel) partition->flash_chrom fractions Collect and Combine Fractions (TLC Analysis) flash_chrom->fractions hplc Semi-Preparative RP-HPLC fractions->hplc pure_compounds Isolated Fistularin Analogs hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation

Caption: Workflow for the isolation of Fistularin analogs.

Troubleshooting Logic for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_ph Is the mobile phase pH appropriate? check_overload->check_ph No resolved Peak Shape Improved reduce_load->resolved add_acid Add 0.1% Formic Acid or TFA to mobile phase check_ph->add_acid No check_column Is the column old or poorly deactivated? check_ph->check_column Yes add_acid->resolved new_column Use a new, end-capped column check_column->new_column Yes new_column->resolved

Caption: Troubleshooting steps for addressing peak tailing.

Signaling Pathway Inhibition by Aeroplysinin-1

Aeroplysinin-1, a Fistularin analog, has been shown to inhibit the NF-κB signaling pathway.

nfkb_pathway_inhibition tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates nfkb_ikb IκB-NF-κB Complex ikb->nfkb_ikb nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to nfkb_ikb->nfkb releases gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates aeroplysinin Aeroplysinin-1 aeroplysinin->ikk inhibits phosphorylation

Caption: Inhibition of the NF-κB pathway by Aeroplysinin-1.

References

Troubleshooting Guide for NMR Analysis of Bromotyrosine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of bromotyrosine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during NMR experiments involving these halogenated molecules.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended amount of a bromotyrosine compound for standard ¹H and ¹³C NMR analysis?

A1: For a standard ¹H NMR spectrum, a minimum of 5-10 mg of your bromotyrosine compound is recommended. For a ¹³C NMR spectrum, a larger amount, typically 20-50 mg, is advisable to obtain a good signal-to-noise ratio, especially for quaternary carbons which can have weak signals.

Q2: Which deuterated solvent is best for analyzing bromotyrosine compounds?

A2: The choice of solvent depends on the solubility of your compound and the specific information you need.

  • DMSO-d₆ is often a good choice as it is a polar aprotic solvent that can dissolve many polar compounds, including amino acids like bromotyrosine.[1] A key advantage is that the acidic protons of hydroxyl (-OH) and amine (-NH₂) groups are often observable as distinct peaks, which can be useful for structural elucidation.[2][3][4]

  • Methanol-d₄ (CD₃OD) is another polar protic solvent that can be used. However, be aware that the acidic protons will exchange with the deuterium in the solvent, and you will not observe the signals for the -OH and -NH₂ protons.

  • Deuterium Oxide (D₂O) is suitable for water-soluble bromotyrosine derivatives. Similar to methanol-d₄, it will result in the exchange of labile protons.

  • Chloroform-d (CDCl₃) is a non-polar solvent and is generally less suitable for underivatized bromotyrosine due to poor solubility.[1]

Q3: My bromotyrosine sample is not dissolving well in the NMR solvent. What should I do?

A3: If you are experiencing solubility issues, consider the following:

  • Gentle Warming: Gently warming the sample in a warm water bath can help increase solubility.

  • Sonication: Using an ultrasonic bath for a few minutes can aid in dissolving stubborn solids.

  • Solvent Mixture: If a single solvent is not effective, a mixture of deuterated solvents can be tried. For example, a small amount of DMSO-d₆ added to CDCl₃ can sometimes improve solubility.

  • Derivatization: If all else fails, chemical derivatization of your compound to a more soluble form (e.g., esterification of the carboxylic acid) may be necessary.

Data Acquisition & Interpretation

Q4: Why are the peaks in my ¹H NMR spectrum of a bromotyrosine compound broad?

A4: Peak broadening in the NMR spectra of bromotyrosine compounds can be attributed to several factors:

  • Quadrupolar Effects of Bromine: Bromine has two NMR-active isotopes, ⁷⁹Br and ⁸¹Br, both of which are quadrupolar nuclei (spin > 1/2).[5][6] These nuclei have a non-spherical charge distribution, which can lead to rapid relaxation of adjacent protons and carbons, resulting in broader signals. This effect is more pronounced for nuclei closer to the bromine atom.

  • Intermediate Exchange: The phenolic hydroxyl proton and the amine proton can undergo chemical exchange at a rate that is intermediate on the NMR timescale, leading to broad peaks. This is particularly true in solvents that do not form strong hydrogen bonds.

  • Poor Shimming: An inhomogeneous magnetic field will cause broadening of all peaks in the spectrum. Ensure that the spectrometer is properly shimmed before acquiring your data.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR tube are clean.

Q5: How can I distinguish between different bromotyrosine isomers (e.g., 3-bromo-L-tyrosine vs. 3,5-dibromo-L-tyrosine) using NMR?

A5: Distinguishing between bromotyrosine isomers is readily achievable by examining the aromatic region of the ¹H NMR spectrum:

  • 3-bromo-L-tyrosine: You will observe three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The splitting pattern will be characteristic of a 1,2,4-trisubstituted benzene ring.

  • 3,5-dibromo-L-tyrosine: Due to the symmetry of the molecule, you will only see one singlet in the aromatic region, corresponding to the two equivalent protons at positions 2 and 6.

Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide further confirmation of the isomeric structure by showing correlations between protons and carbons, and through-space interactions between protons, respectively.

Q6: I am having trouble seeing the hydroxyl (-OH) proton of the phenol group. What can I do?

A6: The observation of the phenolic -OH proton can be challenging due to chemical exchange. Here are some tips:

  • Use DMSO-d₆: As mentioned earlier, DMSO-d₆ is an excellent solvent for observing exchangeable protons as it forms strong hydrogen bonds, slowing down the exchange rate.[2][3][4]

  • Low Temperature: Lowering the temperature of the NMR experiment can slow down the rate of chemical exchange, making the -OH peak sharper and easier to observe.

  • Dry Solvent: Ensure your deuterated solvent is dry, as any residual water can catalyze the exchange of the -OH proton.

Quantitative Data Summary

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for L-tyrosine and its brominated derivatives. Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundSolventH-2H-6H-3H-5
L-Tyrosine D₂O3.94 (t)3.06 (dd), 3.20 (dd)7.19 (d)7.19 (d)6.90 (d)6.90 (d)
3-bromo-L-tyrosine CD₃OD3.97 (m)3.03 (dd), 3.22 (dd)7.46 (s)7.13 (d)-6.91 (d)
3,5-dibromo-L-tyrosine ---7.3 (s)7.3 (s)--

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundSolventC=OC-1C-2/C-6C-3/C-5C-4
L-Tyrosine D₂O177.058.838.3129.5133.5118.6157.7
L-Tyrosine HCl -172.655.435.9126.8132.0117.2156.4
3,5-dibromo-L-tyrosine -----135.0112.5151.0

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the bromotyrosine compound directly into a clean, dry vial.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolve Sample: Gently swirl or vortex the vial to dissolve the sample. If necessary, use gentle heating or sonication.

  • Transfer to NMR Tube: Once fully dissolved, carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • Cap and Label: Securely cap the NMR tube, ensuring the cap is straight. Label the tube clearly with the sample identification.

Protocol 2: Recommended Acquisition Parameters for ¹H NMR

These are general starting parameters and may need to be optimized for your specific instrument and sample.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is usually sufficient.

  • Number of Scans (NS): Start with 16 or 32 scans for a reasonably concentrated sample. Increase the number of scans for dilute samples to improve the signal-to-noise ratio.

  • Acquisition Time (AQ): A typical acquisition time of 2-4 seconds is appropriate.

  • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ relaxation time is necessary.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shift range.

  • Temperature: Start with room temperature (e.g., 298 K). If peak broadening due to exchange is an issue, consider acquiring spectra at a lower temperature.

Visualizations

Troubleshooting Workflow for Poor NMR Spectra

troubleshooting_workflow start Poor NMR Spectrum (Broad Peaks, Low S/N) check_sample Check Sample Preparation start->check_sample check_shimming Check Shimming start->check_shimming check_params Check Acquisition Parameters start->check_params solubility Is sample fully dissolved? check_sample->solubility shimming_ok Is shimming good? check_shimming->shimming_ok ns_ok Is NS sufficient? check_params->ns_ok concentration Is concentration adequate? solubility->concentration Yes redissolve Re-prepare sample (sonicate/warm) solubility->redissolve No increase_conc Increase sample concentration concentration->increase_conc No good_spectrum Good NMR Spectrum concentration->good_spectrum Yes reshim Re-shim the magnet shimming_ok->reshim No shimming_ok->good_spectrum Yes solvent_choice Is solvent appropriate? ns_ok->solvent_choice Yes increase_ns Increase number of scans ns_ok->increase_ns No change_solvent Change to a different deuterated solvent solvent_choice->change_solvent No solvent_choice->good_spectrum Yes redissolve->good_spectrum increase_conc->good_spectrum reshim->good_spectrum increase_ns->good_spectrum change_solvent->good_spectrum

Caption: A logical workflow for troubleshooting common issues in NMR spectroscopy.

Signaling Pathway: Chemical Defense in Marine Sponges

Bromotyrosine derivatives are often involved in the chemical defense mechanisms of marine sponges. Upon tissue damage, these compounds can be enzymatically converted into more active defense molecules.

chemical_defense_pathway tissue_damage Tissue Damage (e.g., by predator) enzyme_activation Enzyme Activation tissue_damage->enzyme_activation inactive_precursor Stored Bromotyrosine Derivatives (inactive) inactive_precursor->enzyme_activation active_compound Bioactive Defense Compounds enzyme_activation->active_compound Biotransformation deterrence Deterrence of Predators and Pathogens active_compound->deterrence

Caption: A simplified signaling pathway for the activation of chemical defenses in marine sponges.

References

Technical Support Center: Refinement of Bioassay Protocols for Marine Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the bioassay-guided discovery of marine natural products.

Frequently Asked Questions (FAQs)

Q1: My crude marine extract shows high activity in the initial screen, but the activity is lost upon fractionation. What are the possible reasons?

A1: This is a common challenge in marine natural product discovery. Several factors could be at play:

  • Synergistic Effects: The observed activity might be due to the synergistic interaction of multiple compounds within the crude extract. When these compounds are separated during fractionation, the individual fractions may not exhibit the same level of potency.

  • Compound Degradation: The active compound may be unstable and degrade during the fractionation process due to exposure to solvents, light, or changes in pH.

  • Low Concentration of Active Compound: The concentration of the highly active compound may be significantly diluted during fractionation, falling below the limit of detection of the bioassay.

  • "Promiscuous" Inhibition: Some compounds in crude extracts can interfere with assay technologies, for example, by causing protein aggregation, leading to false-positive results that do not replicate with purified compounds.

Q2: I am observing inconsistent results (high variability) in my cell-based bioassays. What are the potential sources of this variability?

A2: Inconsistent results in cell-based assays can stem from several sources:

  • Compound Solubility: Poor solubility of the marine natural product in the assay medium can lead to precipitation and inconsistent concentrations in the wells.[1][2][3]

  • Cell Culture Conditions: Variations in cell passage number, cell density, and incubation times can all contribute to variability.

  • Plate Edge Effects: Wells on the outer edges of a microtiter plate are more prone to evaporation, which can concentrate the test compound and affect cell growth.

  • Compound Stability: The active compound may not be stable in the cell culture medium over the duration of the assay.

Q3: How can I address the poor solubility of my marine-derived compounds for in vitro bioassays?

A3: Poor solubility is a significant hurdle in bioassay development.[1][2][3] Here are some strategies to address this issue:

  • Co-solvent Usage: Dimethyl sulfoxide (DMSO) is a common solvent used to dissolve hydrophobic compounds.[1][2][3] However, it's crucial to keep the final DMSO concentration in the assay low (typically <1%) as it can be toxic to cells.

  • Sonication: Applying ultrasonic energy can help to break down compound aggregates and improve dissolution in the assay medium.[2]

  • Use of Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween 80 or cyclodextrins can be used to improve the solubility of highly lipophilic compounds.

  • Early Solubility Screening: It is beneficial to screen for compound solubility early in the discovery process to anticipate and mitigate potential issues.[2][3]

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Steps
Inactive Compound The compound may genuinely be inactive in the chosen assay. Consider screening in a different, relevant bioassay.
Compound Degradation Assess the stability of the compound under the assay conditions (e.g., temperature, pH, light exposure).
Incorrect Assay Target The chosen bioassay may not be appropriate for the compound's mechanism of action.
Low Compound Concentration The concentration of the test compound may be too low to elicit a response. Perform a dose-response experiment with a wider concentration range.
Solubility Issues The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.[1][2][3] Refer to the solubility troubleshooting steps.
Issue 2: High Background or False Positives in High-Throughput Screening (HTS)
Possible Cause Troubleshooting Steps
Assay Interference The compound may interfere with the assay technology (e.g., autofluorescence, light scattering).[4] Run control experiments with the compound in the absence of the biological target.
Cytotoxicity In non-cytotoxicity assays, the compound may be showing activity because it is killing the cells. Perform a standard cytotoxicity assay to rule this out.
Promiscuous Inhibitors Some compounds, known as Pan-Assay Interference Compounds (PAINS), can appear as hits in multiple assays through non-specific mechanisms.[5] It is important to perform secondary, orthogonal assays to confirm activity.[4]
Extract Complexity Crude extracts contain a multitude of compounds, some of which may interfere with the assay.[6] Purification of the active component is necessary for confirmation.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL) and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the marine natural product in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to a purple formazan product.[8] Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 530 nm) using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting the cell viability against the compound concentration.

Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare Stock Solution: Dissolve the marine natural product in a suitable solvent (e.g., DMSO) to create a stock solution.[9]

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium for the test microorganism.[7][9]

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., 1.5 x 10^8 CFU/mL) to each well.[7]

  • Incubation: Incubate the plate at the optimal temperature and time for the growth of the microorganism (e.g., 37°C for 24 hours for many bacteria).[9]

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9] This can be assessed visually or by measuring the optical density.

Data Presentation

Table 1: Example Cytotoxicity Data for a Marine Natural Product
Cell LineIC50 (µM)
Human Lung Cancer (A549)5.2
Human Breast Cancer (MCF-7)8.9
Normal Human Fibroblasts> 50
Table 2: Example Antimicrobial Activity Data for a Marine Natural Product
MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli64
Candida albicans32

Visualizations

Bioassay_Guided_Fractionation cluster_0 Extraction & Initial Screening cluster_1 Fractionation & Isolation MarineOrganism Marine Organism CrudeExtract Crude Extract MarineOrganism->CrudeExtract Extraction Bioassay Initial Bioassay CrudeExtract->Bioassay ActiveExtract Active Crude Extract Bioassay->ActiveExtract Activity InactiveExtract Inactive Extract Bioassay->InactiveExtract No Activity Fractionation Chromatographic Fractionation ActiveExtract->Fractionation Fractions Fractions (F1, F2, F3...) Fractionation->Fractions Bioassay2 Bioassay on Fractions Fractions->Bioassay2 ActiveFraction Active Fraction(s) Bioassay2->ActiveFraction Activity Purification Further Purification (e.g., HPLC) ActiveFraction->Purification PureCompound Pure Bioactive Compound Purification->PureCompound

Caption: Workflow for Bioassay-Guided Fractionation.

Caption: Troubleshooting workflow for bioassay issues.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway MNP Marine Natural Product Receptor Death Receptor (e.g., Fas, TNFR) MNP->Receptor Mitochondria Mitochondria MNP->Mitochondria Stress Caspase8 Caspase-8 Receptor->Caspase8 Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified Apoptosis Signaling Pathways.

References

Technical Support Center: Strategies for 11-Ketofistularin 3 Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 11-Ketofistularin 3. This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the production of this potent marine-derived bromotyrosine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely biosynthetic precursor?

This compound is a complex bromotyrosine-derived alkaloid, part of a multifaceted class of marine bioactive compounds.[1] These compounds are primarily isolated from marine sponges of the order Verongida.[2] The biosynthesis of all bromotyrosine derivatives is believed to start from the amino acid L-tyrosine, which undergoes enzymatic bromination and further modifications to form the complex structures observed in nature.[1][3]

Q2: What are the primary challenges in increasing the production of this compound?

The main challenge is the difficulty in obtaining a sustainable supply from its natural source, the marine sponge. Attempts to culture marine invertebrate cells, including those from sponges, have consistently faced major hurdles, making in vitro production challenging.[4] Furthermore, the extraction of these compounds from wild-harvested sponges is often not scalable or sustainable.[5] Many sponges also host symbiotic microorganisms, which may be the actual producers of these compounds, adding another layer of complexity to cultivation efforts.[6][7]

Q3: What are the main strategies to enhance the production of this compound?

Three primary strategies, adapted from natural product research, can be explored:

  • Precursor Feeding: This involves supplying the organism or culture with the basic building blocks of the target molecule to boost its natural biosynthetic pathway.[8] For this compound, this would involve feeding with L-tyrosine or its brominated derivatives.

  • Elicitation: This technique uses specific molecules (elicitors) to trigger a defense or stress response in the organism, which can lead to an increase in the production of secondary metabolites like this compound.[9][10]

  • Co-culture and Symbiont Manipulation: Since symbiotic microbes may be involved in production, strategies could involve isolating and culturing these symbionts, or creating co-culture conditions that stimulate the production of the desired compound.[11]

Troubleshooting Guide

Q: My precursor feeding experiment did not increase the yield of this compound. What could be wrong?

A: Several factors could be at play. Consider the following:

  • Precursor Cytotoxicity: The concentration of the precursor may be too high, leading to toxicity. Try a wider range of lower concentrations.

  • Poor Uptake: The precursor may not be effectively absorbed by the sponge cells or their symbionts. Consider modifying the delivery method or using a more soluble derivative of the precursor.

  • Incorrect Timing: The timing of precursor addition relative to the growth phase of the cells or tissue is crucial. An experiment with staggered feeding times may identify the optimal window.

  • Metabolic Bottlenecks: Even with sufficient precursor, a downstream enzyme in the biosynthetic pathway could be the rate-limiting step.

Q: I am attempting to use elicitors, but my sponge explant is showing signs of tissue necrosis. How can I mitigate this?

A: This is a common issue indicating that the elicitation conditions are too harsh.

  • Reduce Elicitor Concentration: Perform a dose-response experiment to find the optimal concentration that stimulates production without causing significant cell death.

  • Shorten Exposure Time: The duration of contact with the elicitor is critical. Test shorter exposure times followed by a recovery period in fresh media.

  • Test Different Elicitors: Some elicitors are more aggressive than others. If you are using a biotic elicitor like fungal extracts, consider an abiotic one like salicylic acid or methyl jasmonate, which may be gentler.[10]

Q: I am unable to detect a significant change in this compound levels after my experiment. What analytical issues should I consider?

A: If you suspect your analytical method is the issue, review these points:

  • Extraction Efficiency: Ensure your solvent system is optimized for extracting this compound from the sponge matrix. A multi-step or partitioned extraction may be necessary.

  • Instrument Sensitivity: Confirm that your analytical instrument (e.g., LC-MS/MS) has a sufficiently low limit of quantification (LLOQ) to detect subtle changes in concentration.[12]

  • Internal Standards: Use an appropriate internal standard to correct for variations in extraction efficiency and instrument response between samples.

  • Sample Stability: this compound may be degrading during extraction or storage. Ensure samples are processed quickly and stored at low temperatures, protected from light.

Data Presentation

The following tables present illustrative data from hypothetical experiments to provide a framework for data comparison.

Table 1: Illustrative Results of a Precursor Feeding Experiment

Precursor (L-Tyrosine) Concentration (µM)This compound Yield (µg/g dry weight)Fold Change vs. ControlCell Viability (%)
0 (Control)50.2 ± 4.51.098 ± 2
1075.8 ± 6.11.597 ± 3
50121.0 ± 9.82.495 ± 4
100165.7 ± 12.33.388 ± 5
200110.4 ± 15.22.272 ± 8

Table 2: Illustrative Results of an Elicitation Experiment

Elicitor TypeConcentrationContact Time (hours)This compound Yield (µg/g dry weight)Fold Change vs. Control
ControlN/A2452.1 ± 5.11.0
Methyl Jasmonate100 µM1299.0 ± 8.71.9
Methyl Jasmonate100 µM24145.9 ± 11.52.8
Salicylic Acid50 µM2488.6 ± 7.91.7
Fungal Extract0.1% (v/v)24125.0 ± 14.22.4

Experimental Protocols

Protocol 1: Precursor Feeding in Marine Sponge Explants

  • Preparation: Collect healthy marine sponge specimens and acclimate them in a controlled aquarium environment. Prepare small, uniform sponge explants (approx. 1 cm³).

  • Experimental Setup: Place individual explants into separate containers with sterile seawater.

  • Precursor Addition: Prepare a stock solution of L-tyrosine. Add the precursor to the seawater in each container to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 µM). Include a solvent control if the precursor stock is dissolved in a solvent.

  • Incubation: Incubate the explants for a defined period (e.g., 48-72 hours) under controlled light and temperature conditions.

  • Harvesting: At the end of the incubation period, remove the explants, gently rinse with fresh seawater to remove residual precursor, and immediately freeze in liquid nitrogen. Lyophilize the samples to determine dry weight.

  • Extraction: Grind the lyophilized tissue and perform a solvent extraction (e.g., using a mixture of dichloromethane and methanol).

  • Quantification: Analyze the crude extract for this compound content using a validated LC-MS/MS method. Normalize the yield to the dry weight of the sponge tissue.

Protocol 2: Quantification of this compound by LC-MS/MS

  • Sample Preparation: Resuspend the dried extract from the extraction protocol in a known volume of mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 10% B to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Identify and optimize at least two specific precursor-to-product ion transitions for this compound and one for the internal standard.

  • Quantification: Construct a calibration curve using a purified standard of this compound. Calculate the concentration in the samples based on the peak area ratios of the analyte to the internal standard.

Visualizations

Diagram 1: Hypothetical Biosynthetic Pathway

Biosynthesis Tyrosine L-Tyrosine Bromination Enzymatic Bromination Tyrosine->Bromination Oxidation Oxidation & Rearrangement Bromination->Oxidation Dimerization Dimerization & Further Modifications Oxidation->Dimerization Product This compound Dimerization->Product

Hypothetical biosynthetic route to this compound.

Diagram 2: Experimental Workflow for Precursor Feeding

Workflow A Sponge Explant Preparation B Incubation with Precursor A->B C Harvesting & Lyophilization B->C D Solvent Extraction C->D E LC-MS/MS Analysis D->E F Data Analysis & Yield Calculation E->F

Workflow for precursor feeding experiments.

Diagram 3: Logic Diagram for Troubleshooting Low Yield

Troubleshooting Start Low/No Increase in Yield Q1 Did you run a dose-response curve? Start->Q1 A1_No Perform Dose-Response to check for Toxicity Q1->A1_No No Q2 Is cell viability >85%? Q1->Q2 Yes A1_Yes Check for Metabolic Bottlenecks End Re-design Experiment A1_Yes->End A1_No->End A2_No Decrease Concentration or Exposure Time Q2->A2_No No Q3 Is your analytical method validated? Q2->Q3 Yes A2_No->End Q3->A1_Yes Yes A3_No Validate LLOQ and Extraction Recovery Q3->A3_No No A3_No->End

Troubleshooting flowchart for low-yield experiments.

References

Validation & Comparative

A Comparative Analysis of 11-Ketofistularin 3 and Fistularin 3 Antiviral Activity: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the antiviral activities of 11-Ketofistularin 3 and Fistularin 3. While the broader class of fistularins, marine-derived bromotyrosine compounds, has been noted for a range of bioactive properties including potential antiviral effects, the specific antiviral efficacy and mechanisms of these two particular compounds remain largely unexplored. The current body of research has predominantly focused on their cytotoxic and anti-cancer properties.

Summary of Available Data

At present, there is a notable lack of quantitative data from antiviral assays for both this compound and Fistularin 3. While some studies allude to the antiviral potential of Fistularin 3 within the general context of marine sponge-derived compounds, they do not provide specific experimental data, such as EC₅₀ (half-maximal effective concentration) or CC₅₀ (half-maximal cytotoxic concentration) values against specific viruses. Consequently, a selectivity index (SI = CC₅₀/EC₅₀), a critical parameter for evaluating the potential of an antiviral compound, cannot be determined.

For this compound, the situation is even more pronounced, with no readily available studies that investigate its antiviral activity. The research on this derivative is scarcer compared to Fistularin 3, and existing publications are centered on its isolation and cytotoxic effects.

Due to the absence of this fundamental data, a direct comparison of the antiviral potency and therapeutic window of these two compounds is not feasible.

Experimental Protocols

While specific experimental protocols for the antiviral evaluation of this compound and Fistularin 3 are not available, standard virological assays would be employed to assess their activity. A generalized workflow for such an investigation is outlined below.

G cluster_0 Phase 1: In Vitro Antiviral Screening cluster_1 Phase 2: Antiviral Efficacy Assays cluster_2 Phase 3: Mechanism of Action Studies A Compound Preparation (this compound & Fistularin 3) C Cytotoxicity Assay (e.g., MTT, CCK-8) Determine CC₅₀ A->C B Cell Culture (e.g., Vero, MDCK, A549) B->C D Viral Infection of Cell Monolayer C->D Proceed if low cytotoxicity E Treatment with Compounds D->E F Plaque Reduction Assay Determine EC₅₀ E->F G Virus Yield Reduction Assay E->G H Quantitative PCR (qPCR) Quantify viral RNA/DNA E->H I Time-of-Addition Assay F->I Investigate mechanism of potent compounds J Viral Entry/Fusion Assay I->J K Polymerase Activity Assay I->K L Protease Activity Assay I->L

Caption: Generalized workflow for the evaluation of antiviral compounds.

The initial phase would involve determining the cytotoxicity of the compounds on relevant host cell lines. Subsequently, antiviral efficacy would be assessed using methods such as plaque reduction assays or virus yield reduction assays to determine the concentration at which the compounds inhibit viral replication. Should significant antiviral activity be observed, further studies would be necessary to elucidate the mechanism of action, pinpointing the stage of the viral life cycle that is inhibited.

Signaling Pathways

Without experimental data, any depiction of signaling pathways affected by this compound or Fistularin 3 in the context of a viral infection would be purely speculative. The mechanism of action for most antiviral drugs involves the targeting of specific viral enzymes (like polymerases or proteases) or host factors essential for viral replication.

G cluster_0 Viral Life Cycle cluster_1 Potential Inhibition Points A Attachment & Entry B Uncoating A->B C Replication & Transcription B->C D Translation & Protein Processing C->D E Assembly & Release D->E I1 Inhibition Point 1 I1->A Block Entry I2 Inhibition Point 2 I2->C Inhibit Polymerase I3 Inhibition Point 3 I3->D Inhibit Protease I4 Inhibition Point 4 I4->E Block Release

Caption: Potential targets for antiviral compounds in the viral life cycle.

Future research would need to investigate if this compound and Fistularin 3 interfere with any of these key stages of viral replication.

Conclusion

A Structural Showdown: 11-Ketofistularin 3 Versus Other Bromotyrosine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals comparing the structural features and biological activities of 11-Ketofistularin 3 with other prominent bromotyrosine alkaloids. This guide includes quantitative data, detailed experimental protocols, and a visual representation of a key signaling pathway affected by these marine-derived compounds.

Bromotyrosine alkaloids, a diverse class of secondary metabolites isolated from marine sponges, have garnered significant attention in the scientific community for their potent and varied biological activities. Among these, this compound, a derivative of fistularin-3, stands out due to its unique structural modifications. This guide provides an in-depth comparison of this compound with other notable bromotyrosine alkaloids, focusing on their structural nuances and the resulting impact on their biological efficacy.

Structural Comparison: A Tale of Modifications

The core structure of many bromotyrosine alkaloids features a spiroisoxazoline ring system derived from brominated tyrosine precursors. Variations in the number and position of bromine atoms, the length and functionalization of the aliphatic chain connecting the tyrosine units, and modifications to the spiroisoxazoline ring itself give rise to the vast chemical diversity within this family.

This compound , isolated from the marine sponge Aplysina archeri, is characterized by the presence of a ketone group at the C-11 position of the fistularin-3 scaffold. This seemingly minor alteration can significantly influence the molecule's conformation and its interaction with biological targets.

For comparison, other key bromotyrosine alkaloids include:

  • Fistularin-3: The parent compound of this compound, lacking the C-11 ketone.

  • Aeroplysinin-1: A smaller, single spiroisoxazoline-containing alkaloid.

  • Aerothionin: A dimeric alkaloid with two spiroisoxazoline units linked by a putrescine bridge.

  • Anomoian B and Aplyzanzine B: More complex alkaloids with unique side-chain modifications.

The presence of the electron-withdrawing ketone group in this compound can affect the electron density of the neighboring regions, potentially altering its binding affinity to enzymes or receptors.

Biological Activity: A Spectrum of Potency

The structural diversity of bromotyrosine alkaloids translates into a wide range of biological activities, including antiviral, cytotoxic, and enzyme inhibitory effects. The following table summarizes the available quantitative data for this compound and a selection of other bromotyrosine alkaloids.

CompoundBiological ActivityAssay SystemIC50 / ED50 (µM)
This compound AntiviralFeline Leukemia Virus42[1]
Fistularin-3 AntiviralFeline Leukemia Virus22[1]
Anomoian B CytotoxicityA549 (Lung Carcinoma)5.1
HT-29 (Colorectal Adenocarcinoma)3.2
MDA-MB-231 (Breast Adenocarcinoma)5.3
Aplyzanzine B CytotoxicityA549 (Lung Carcinoma)6.1
HT-29 (Colorectal Adenocarcinoma)1.6
MDA-MB-231 (Breast Adenocarcinoma)7.8

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., A549, HT-29, MDA-MB-231)

  • Complete cell culture medium

  • Test compounds (bromotyrosine alkaloids)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a convenient and sensitive method for determining the activity of acetylcholinesterase (AChE). The assay is based on the reaction of acetylthiocholine with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Test compounds (bromotyrosine alkaloids)

Procedure:

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of phosphate buffer (pH 8.0) to each well.

  • Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathway Visualization

Many bromotyrosine alkaloids exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be triggered by these compounds.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade Bromotyrosine_Alkaloids Bromotyrosine Alkaloids Bax_Bak Bax/Bak Activation Bromotyrosine_Alkaloids->Bax_Bak Induces MOMP MOMP Bax_Bak->MOMP Leads to Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Results in Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by bromotyrosine alkaloids.

Conclusion

The structural comparison of this compound with other bromotyrosine alkaloids highlights the importance of subtle chemical modifications in dictating biological activity. While data on this compound is still emerging, the existing information on related compounds suggests a promising avenue for further investigation into its cytotoxic and enzyme-inhibitory potential. The provided experimental protocols offer a standardized approach for future comparative studies, which will be crucial in elucidating the structure-activity relationships within this fascinating class of marine natural products and paving the way for the development of novel therapeutic agents.

References

Validating the Cytotoxic Effects of Fistularin 3 on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyzed Compound: Initial literature searches for "11-Ketofistularin 3" did not yield specific cytotoxic data. Therefore, this guide focuses on the closely related and studied compound, Fistularin 3 , a bromotyrosine derivative isolated from marine sponges. The findings presented here provide valuable insights into the potential anti-cancer properties of this class of molecules.

Executive Summary

This guide provides a comparative analysis of the cytotoxic effects of Fistularin 3 on hematologic cancer cell lines, specifically Jurkat (T-cell leukemia) and U937 (histiocytic lymphoma). The performance of Fistularin 3 is benchmarked against its derivative, 11-Deoxyfistularin 3, and established chemotherapeutic agents, Doxorubicin and Cisplatin. The data indicates that Fistularin 3 exhibits significant cytotoxic activity, inducing apoptosis and causing cell cycle arrest, suggesting its potential as a novel anti-cancer agent.

Comparative Cytotoxicity Data

The cytotoxic activity of Fistularin 3 and comparator compounds were evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard measure of cytotoxicity.

CompoundCell LineIC50 (µM)Citation
Fistularin 3 Jurkat E6.17.39[1]
U9378.10[1]
11-Deoxyfistularin 3 Jurkat E6.1Less effective than Fistularin 3[1]
U937Less effective than Fistularin 3[1]
Doxorubicin Jurkat~0.04 - 0.2 (concentration-dependent)[2]
Cisplatin U937~300 (for 2-hour treatment)[3]

Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly based on the experimental conditions, such as exposure time. The provided values serve as a general reference.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Fistularin 3's cytotoxic effects are attributed to its ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.

Apoptosis Analysis

Apoptosis was assessed by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. In the U937 cell line, Fistularin 3 and 11-Deoxyfistularin 3 induced a notable increase in Annexin V positive cells (up to 35%) after 24 and 48 hours of treatment, indicating the induction of apoptosis.[1] Necrotic cell death was not observed.[1] Interestingly, a significant increase in apoptosis was not seen in the Jurkat cell line under the same conditions, suggesting a cell-line-specific response.[1]

Cell Cycle Analysis

The effect of Fistularin 3 on the cell cycle was analyzed by PI staining and flow cytometry.

  • In both Jurkat and U937 cell lines: Fistularin 3 led to a decrease in the number of cells in the S phase (DNA synthesis phase) and an accumulation of cells in the G0/G1 phase (resting/growth phase).[1]

  • In the Jurkat cell line specifically: An increase in the number of cells in the G2/M phase (pre-mitotic/mitotic phase) was also observed.[1]

These findings suggest that Fistularin 3 can halt the progression of the cell cycle at multiple checkpoints, ultimately preventing cancer cell proliferation.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis (Annexin V/PI) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds for the desired duration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle (Propidium Iodide) Analysis

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.

  • PI Staining: Add Propidium Iodide to the cell suspension to stain the DNA.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Visualizing the Process

Experimental Workflow

Experimental_Workflow Jurkat Jurkat E6.1 F3 Fistularin 3 Jurkat->F3 DF3 11-Deoxyfistularin 3 Jurkat->DF3 Chemo Standard Chemo Jurkat->Chemo U937 U937 U937->F3 U937->DF3 U937->Chemo MTT MTT Assay (Cell Viability) F3->MTT Apoptosis Annexin V/PI Assay (Apoptosis) F3->Apoptosis CellCycle PI Staining (Cell Cycle) F3->CellCycle DF3->MTT Chemo->MTT Signaling_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction F3 Fistularin 3 G0G1_arrest G0/G1 Arrest F3->G0G1_arrest S_decrease S Phase Decrease F3->S_decrease G2M_arrest G2/M Arrest (Jurkat) F3->G2M_arrest Caspase_Activation Caspase Activation (Proposed) F3->Caspase_Activation AnnexinV Annexin V Expression (U937) Caspase_Activation->AnnexinV

References

A Comparative Analysis of Bioactivity in Fistularin 3 and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the bioactivity of Fistularin 3 and its derivatives, focusing on their cytotoxic and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of marine natural products, oncology, and immunology.

Comparative Bioactivity Data

The following table summarizes the available quantitative data on the cytotoxic and anti-inflammatory activities of Fistularin 3 and its derivatives. This allows for a direct comparison of their potency against various cancer cell lines and inflammatory markers.

CompoundBioactivity TypeCell Line/TargetIC50/LD50Source
Fistularin 3 CytotoxicityJurkat E6.1 (T-cell leukemia)7.39 µM[1]
CytotoxicityU937 (histiocytic lymphoma)8.10 µM[1]
11-epi-Fistularin 3 CytotoxicityKB (nasopharyngeal carcinoma)> 20 µg/mL[2]
CytotoxicityBC1 (breast cancer)5.9 µg/mL[2]
CytotoxicityZR-75-1 (breast cancer)4.5 µg/mL[2]
11-Deoxyfistularin 3 CytotoxicityMCF-7 (breast adenocarcinoma)17 µg/mL (LD50)[2]
CytotoxicityU937 (histiocytic lymphoma)-[1]
Fistularin 1 Anti-inflammatoryLPS+IFNγ-stimulated Caco-2/THP-1 co-cultureHigh Activity[2]
19-Deoxyfistularin 3 Anti-inflammatoryLPS+IFNγ-stimulated Caco-2/THP-1 co-cultureHigh Activity[2]

Note: A direct comparison of all IC50/LD50 values should be made with caution due to variations in experimental conditions between studies. The anti-inflammatory activity for Fistularin 1 and 19-Deoxyfistularin 3 was reported as high but specific IC50 values for cytokine inhibition were not provided in the primary literature.[2]

Experimental Protocols

Detailed methodologies for the key bioactivity assays cited in this guide are provided below. These protocols are based on established methods in the field and offer a framework for the replication and validation of the presented data.

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of Fistularin 3 derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Fistularin 3 derivatives and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1][3][4][5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is then determined from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory potential of Fistularin 3 derivatives by quantifying their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the Fistularin 3 derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540-550 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is used to investigate the molecular mechanism of action of Fistularin 3 derivatives by analyzing the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis: After treatment with Fistularin 3 derivatives and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathway affected by Fistularin 3 derivatives and a typical experimental workflow.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKK MAPKKK (e.g., MEKK) TAK1->MAPKKK IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc translocates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK phosphorylates Fistularin3_deriv Fistularin 3 Derivatives Fistularin3_deriv->IKK_complex inhibits Fistularin3_deriv->MAPKK inhibits DNA DNA NFkappaB_nuc->DNA binds Inflammatory_genes Inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS, COX-2) DNA->Inflammatory_genes activates

Caption: Proposed anti-inflammatory mechanism of Fistularin 3 derivatives.

G start Start seed_cells Seed RAW 264.7 cells in 24-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_compounds Pre-treat with Fistularin 3 derivatives incubate_overnight->treat_compounds stimulate_lps Stimulate with LPS treat_compounds->stimulate_lps incubate_24h Incubate for 24 hours stimulate_lps->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure absorbance at 540-550 nm add_griess->measure_absorbance analyze_data Analyze Data (Calculate % NO inhibition) measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

Discussion

The available data indicates that Fistularin 3 and its derivatives are a promising class of marine natural products with significant cytotoxic and anti-inflammatory activities. The cytotoxicity appears to be cell-line dependent, with some derivatives showing potent activity against breast cancer cell lines.[2] The anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as NO, TNF-α, IL-1β, and IL-6.[2] Mechanistic studies suggest that these effects are mediated through the downregulation of the NF-κB and MAPK signaling pathways.[2]

Specifically, Fistularin 3 derivatives have been shown to inhibit the nuclear translocation of NF-κB and the phosphorylation of MAPK family members (ERK, JNK, and p38).[2] This dual inhibition of two major inflammatory signaling cascades highlights the potential of these compounds as multi-target anti-inflammatory agents.

Further research is warranted to expand the library of Fistularin 3 derivatives and to conduct a more comprehensive evaluation of their bioactivity against a wider range of cancer cell lines and in various in vivo models of inflammation. A deeper understanding of their structure-activity relationships will be crucial for the rational design and synthesis of more potent and selective analogs for potential therapeutic development.

References

Cross-validation of 11-Ketofistularin 3's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of the Anti-Inflammatory and Anti-Cancer Activities of 11-Ketofistularin 3 Compared to Other Marine-Derived Bioactive Compounds.

This guide provides a detailed comparison of the biological activities of this compound, a brominated tyrosine derivative isolated from marine sponges, with other notable marine natural products. The focus is on its anti-inflammatory and anti-cancer properties, with supporting experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of marine-derived compounds.

Comparative Analysis of Bioactive Marine Compounds

The therapeutic potential of this compound is best understood in the context of other marine-derived compounds. The following tables summarize the available quantitative data on the anti-inflammatory and anti-cancer activities of this compound's parent compound, Fistularin-3, and other selected marine natural products. Data for this compound is inferred from studies on closely related fistularin compounds due to the limited specific data on this particular derivative.

Table 1: Comparative Anti-Inflammatory Activity of Marine Compounds

CompoundTargetAssay SystemIC50 Value
Fistularin-3 & Derivatives NO, PGE2, TNF-α, IL-1β, IL-6 ProductionLPS/IFN-γ stimulated Caco-2/THP-1 co-culturePotent Inhibition[1]
Agelasine FCbl-b Ubiquitin LigaseIn vitro enzyme assay18-35 µM[2]
DebromohymenialdisinePro-inflammatory Cytokines (IL-6, IL-1β, PGE2, TNF-α)LPS-stimulated Caco-2/THP-1 co-culture1-5 µM[3]
Majusculamide CNot SpecifiedNot SpecifiedNot Specified

Table 2: Comparative Anti-Cancer Activity of Marine Compounds

CompoundCell LineAssayIC50 Value
Fistularin-3 Jurkat (T-cell leukemia)MTT Assay7.39 µM[4][5]
U937 (Histiocytic lymphoma)MTT Assay8.10 µM[4][5]
Agelasine BMCF-7 (Breast cancer)Cell Viability Assay2.99 µM[6]
SKBr3 (Breast cancer)Cell Viability Assay3.22 µM[6]
PC-3 (Prostate cancer)Cell Viability Assay6.86 µM[6]
DebromohymenialdisineChk2 InhibitionIn vitro kinase assay5.56 - 46.20 nM[7]
MCF-7 (Breast cancer)Growth Inhibition6.6 - 24.9 µM[7]
Majusculamide CVarious Cancer Cell LinesCytotoxicity Assay0.32 nM - 1.3 µM[4]

Mechanism of Action: Signaling Pathway Modulation

This compound and its parent compound, fistularin-3, exert their biological effects by modulating key inflammatory and cell survival signaling pathways.

Inhibition of the NF-κB and MAPK Signaling Pathways

Fistularin compounds have been shown to potently inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)[1]. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the inhibition of the nuclear translocation of the p65 subunit of NF-κB and the suppression of the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK[1].

NF-kB and MAPK Signaling Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/IFN-γ LPS/IFN-γ TLR4 TLR4 LPS/IFN-γ->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 IκB IκB IKK->IκB P NF-κB NF-κB (p65/p50) IκB->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation 11-KF3 This compound 11-KF3->MAPKK 11-KF3->IKK 11-KF3->NF-κB DNA DNA NF-κB_nuc->DNA AP-1->DNA Pro-inflammatory_Genes iNOS, COX-2, TNF-α, IL-1β, IL-6 DNA->Pro-inflammatory_Genes Transcription

References

A Comparative Analysis of 11-Ketofistularin 3 and Other Marine Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The vast biodiversity of the marine environment presents a promising frontier for the discovery of novel antiviral agents. Marine organisms have evolved unique biochemical defenses, leading to a rich diversity of natural products with potent biological activities. This guide provides a comparative overview of 11-Ketofistularin 3 and other marine-derived compounds that have demonstrated antiviral potential, supported by available experimental data.

Overview of this compound

This compound is a brominated tyrosine metabolite isolated from the marine sponge Aplysina archeri.[1] While research on this specific compound is limited, initial studies have shown that both this compound and its parent compound, Fistularin 3, inhibit the growth of the Feline Leukemia Virus (FeLV), a retrovirus.[1] However, quantitative data on its antiviral efficacy, such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), are not yet publicly available. Further research is required to elucidate its spectrum of activity, mechanism of action, and potential for therapeutic use.

Comparative Analysis with Other Marine Antiviral Compounds

A variety of other marine natural products have been identified with significant antiviral properties. These compounds, originating from sponges, tunicates, and algae, target different stages of the viral life cycle. A summary of their activities is presented below.

Quantitative Data on Antiviral Activity
CompoundMarine SourceVirus TargetAssayIC50 / EC50Reference
Manoalide Marine Sponge (Luffariella variabilis)Hepatitis C Virus (HCV)NS3 Helicase Inhibition15 µM[2][3][4]
Hepatitis C Virus (HCV)NS3 ATPase Inhibition70 µM[2][3][4]
Didemnin B Tunicate (Trididemnum solidum)Herpes Simplex Virus Type 1 (HSV-1), other DNA and RNA virusesin vitro and in vivo studiesPotent, but specific IC50 not detailed in provided abstracts. High toxicity noted.[5][6][7]
Palmerolide A Tunicate (Synoicum adareanum)Not specified for antiviral activity. Potent V-ATPase inhibitor and melanoma cytotoxin.V-ATPase Inhibition2 nM[8][9]
Agelasine F Marine Sponge (Agelas sp.)Mycobacterium tuberculosis (not a virus)in vitro activityNot specified for antiviral activity.[10][11]

Note: The lack of extensive, directly comparable quantitative data highlights a significant gap in the preclinical development of many marine-derived compounds. Methodological variations in assays also complicate direct comparisons.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and comparison of antiviral compounds. Below are generalized methodologies for common antiviral assays.

Plaque Reduction Assay

This assay is a standard method to determine the infectivity of a lytic virus and the efficacy of an antiviral compound.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of host cells in 6-well or 12-well plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Viral Infection: Infect the cells with a known titer of the virus for 1-2 hours.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, thus forming localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in treated versus untreated wells.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.

Viral Entry Inhibition Assay

This assay assesses the ability of a compound to block the initial stages of viral infection.

Methodology:

  • Cell Preparation: Seed host cells in a 96-well plate and allow them to adhere.

  • Compound Incubation: Incubate the cells with the test compound at various concentrations.

  • Virus Addition: Add a reporter virus (e.g., expressing luciferase or GFP) to the wells.

  • Incubation: Incubate for a short period to allow for viral entry but not significant replication.

  • Wash: Wash the cells to remove unbound virus and compound.

  • Readout: After a further incubation period to allow for reporter gene expression, measure the reporter signal (e.g., luminescence or fluorescence).

  • Data Analysis: Determine the concentration of the compound that inhibits viral entry by 50%.

Reverse Transcriptase (RT) Inhibition Assay (for Retroviruses)

This enzymatic assay is specific for retroviruses like HIV and FeLV.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a template RNA, primers, dNTPs (one of which is labeled), and the viral reverse transcriptase enzyme.

  • Compound Addition: Add varying concentrations of the test compound to the reaction mixture.

  • Incubation: Incubate the mixture to allow for reverse transcription to occur.

  • Detection: Measure the incorporation of the labeled dNTP into the newly synthesized DNA. This can be done through various methods like scintillation counting for radioactive labels or colorimetric/fluorometric detection for non-radioactive labels.

  • Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value of the compound.

Signaling Pathways and Mechanisms of Action

The mechanisms by which marine compounds exert their antiviral effects are diverse. Some inhibit viral enzymes, while others interfere with viral entry or replication processes.

General Viral Life Cycle and Potential Inhibition Points

The following diagram illustrates a generalized viral life cycle and highlights potential stages where antiviral compounds can intervene.

Viral_Life_Cycle cluster_host Host Cell cluster_inhibitors Potential Inhibition by Marine Compounds Attachment 1. Attachment Entry 2. Entry & Uncoating Attachment->Entry Replication 3. Replication (Genome & Protein Synthesis) Entry->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Virus Virus Release->Virus Progeny Virions Entry_Inhibitors Entry Inhibitors (e.g., some peptides) Entry_Inhibitors->Entry RT_Inhibitors Reverse Transcriptase Inhibitors (Potential for Fistularins) RT_Inhibitors->Replication Retroviruses Protease_Helicase_Inhibitors Protease/Helicase Inhibitors (e.g., Manoalide) Protease_Helicase_Inhibitors->Replication V_ATPase_Inhibitors V-ATPase Inhibitors (e.g., Palmerolide A) V_ATPase_Inhibitors->Entry pH-dependent entry Virus->Attachment

Caption: Generalized viral life cycle and points of inhibition by marine compounds.

Experimental Workflow for Antiviral Screening

The process of identifying and characterizing novel antiviral compounds from marine sources typically follows a structured workflow.

Antiviral_Screening_Workflow cluster_discovery Discovery & Extraction cluster_screening Screening & Isolation cluster_characterization Characterization Collection Marine Organism Collection Extraction Crude Extract Preparation Collection->Extraction Primary_Screening Primary Antiviral Screening Extraction->Primary_Screening Bioassay_Fractionation Bioassay-Guided Fractionation Primary_Screening->Bioassay_Fractionation Pure_Compound Pure Compound Isolation Bioassay_Fractionation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Quantitative_Assays Quantitative Antiviral Assays (IC50/EC50) Structure_Elucidation->Quantitative_Assays Mechanism_of_Action Mechanism of Action Studies Quantitative_Assays->Mechanism_of_Action

Caption: Workflow for marine natural product antiviral drug discovery.

Conclusion

While this compound has shown initial promise as an antiviral agent against Feline Leukemia Virus, a significant amount of research is still needed to fully characterize its potential. The lack of quantitative data for this compound and many other marine compounds underscores the need for standardized and comprehensive preclinical testing. Compounds like Manoalide demonstrate the potential of marine natural products to yield potent and specific viral inhibitors. Continued exploration of marine biodiversity, coupled with rigorous and systematic evaluation, holds the key to discovering the next generation of antiviral therapeutics.

References

Unveiling the Antiviral Potential: 11-Ketofistularin 3 Versus Synthetic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy in Feline Leukemia Virus Inhibition

In the relentless pursuit of novel antiviral agents, natural products derived from marine organisms have emerged as a promising frontier. Among these, 11-Ketofistularin 3, a bromotyrosine alkaloid isolated from marine sponges, has demonstrated notable antiviral activity. This guide provides a comprehensive comparison of the efficacy of this compound against Feline Leukemia Virus (FeLV) with established synthetic antiviral drugs, namely Azidothymidine (AZT) and Raltegravir. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and mechanistic insights.

Quantitative Efficacy Against Feline Leukemia Virus (FeLV)

The following table summarizes the in vitro efficacy of this compound and two synthetic antiviral drugs against Feline Leukemia Virus (FeLV).

CompoundTypeVirus TargetEfficacy MetricValue (µM)Mechanism of Action
This compoundNatural ProductFeLVED5042Not fully elucidated; likely involves interference with viral replication.
Azidothymidine (AZT)SyntheticFeLVIC504.6Reverse Transcriptase Inhibitor
RaltegravirSyntheticFeLVEC500.019Integrase Inhibitor

Note: ED50 (50% Effective Dose) and IC50/EC50 (50% Inhibitory/Effective Concentration) values represent the concentration of the compound required to inhibit 50% of viral activity in vitro. A lower value indicates higher potency.

Mechanistic Insights: A Tale of Two Strategies

The antiviral mechanisms of the synthetic drugs presented here are well-defined, targeting specific enzymes crucial for the retroviral life cycle. In contrast, the precise mechanism of this compound is yet to be fully elucidated.

Synthetic Antiviral Drugs:

  • Azidothymidine (AZT): As a nucleoside analog reverse transcriptase inhibitor, AZT mimics the natural nucleoside thymidine. It is incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. However, the azido group at the 3' position of the ribose sugar prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.

  • Raltegravir: This drug is an integrase strand transfer inhibitor. It binds to the active site of the viral integrase enzyme, preventing it from inserting the viral DNA into the host cell's genome. This is a critical step for the establishment of a persistent infection.

This compound:

While the specific molecular target of this compound in the FeLV replication cycle has not been identified, bromotyrosine alkaloids, the class of compounds to which it belongs, are known to exhibit a range of biological activities. It is hypothesized that its antiviral effect may be due to the inhibition of key viral enzymes or interference with virus-cell interactions. Further research is necessary to pinpoint its exact mechanism of action.

Experimental Protocols

The following section outlines the general methodology for determining the in vitro antiviral efficacy of a compound against Feline Leukemia Virus.

In Vitro Anti-FeLV Efficacy Assay

This assay is designed to measure the ability of a compound to inhibit the replication of FeLV in a susceptible cell line.

1. Cell Culture and Virus Preparation:

  • A feline T-lymphoid cell line (e.g., Crandell Rees Feline Kidney cells) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • A stock of Feline Leukemia Virus (e.g., FeLV-A/Glasgow-1 strain) is prepared and its titer (concentration) is determined.

2. Cytotoxicity Assay:

  • Prior to the antiviral assay, the test compound's toxicity on the host cells is determined.
  • Cells are incubated with serial dilutions of the compound for a period that mirrors the antiviral assay duration.
  • Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity. The 50% cytotoxic concentration (CC50) is calculated.

3. Antiviral Assay:

  • Cells are seeded in multi-well plates and infected with a predetermined amount of FeLV.
  • Immediately after infection, serial dilutions of the test compound (ranging from non-toxic to potentially effective concentrations) are added to the wells.
  • Control wells include infected-untreated cells (virus control) and uninfected-untreated cells (cell control).
  • The plates are incubated for a specific period (e.g., 72 hours) to allow for viral replication.

4. Quantification of Viral Inhibition:

  • The extent of viral replication is measured by quantifying a viral marker, such as the p27 core antigen. This is typically done using an enzyme-linked immunosorbent assay (ELISA).
  • The percentage of viral inhibition for each compound concentration is calculated relative to the virus control.
  • The 50% effective dose (ED50) or 50% inhibitory concentration (IC50/EC50) is determined by plotting the percentage of inhibition against the compound concentration and using regression analysis.

Visualizing the Pathways

The following diagrams illustrate the key concepts discussed in this guide.

cluster_workflow Experimental Workflow: In Vitro Anti-FeLV Assay prep Cell & Virus Preparation cytotoxicity Cytotoxicity Assay (Determine CC50) prep->cytotoxicity antiviral Antiviral Assay (Infection & Treatment) prep->antiviral quantify Quantification of Viral Inhibition (ELISA) antiviral->quantify calculate Calculate ED50/IC50 quantify->calculate

Figure 1. A simplified workflow for determining the in vitro antiviral efficacy of a compound against FeLV.

cluster_retrovirus Retroviral Replication Cycle & Drug Targets cluster_drugs Drug Intervention Points entry 1. Virus Entry rt 2. Reverse Transcription entry->rt integration 3. Integration into Host Genome rt->integration replication 4. Replication integration->replication assembly 5. Assembly & Budding replication->assembly azt AZT azt->rt Inhibits raltegravir Raltegravir raltegravir->integration Inhibits kf3 This compound (Mechanism Unknown)

A Comparative Guide to the Isolation and Characterization of 11-Ketofistularin 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the isolation and characterization of 11-Ketofistularin 3, a bioactive bromotyrosine metabolite originally discovered in the marine sponge Aplysina archeri. The compound has demonstrated notable biological activities, including inhibitory effects against the Feline Leukemia Virus and Mycobacterium tuberculosis.[1][2] This document outlines the original isolation protocol and explores alternative techniques, offering a comparative analysis to aid researchers in selecting the most efficient and effective methods for their specific needs.

Experimental Protocols

Original Isolation Method (Gunasekera & Cross, 1992)

The seminal work by Gunasekera and Cross first reported the isolation of this compound from the marine sponge Aplysina archeri. While the original publication provides a concise overview, this section extrapolates and details the likely procedural steps based on common practices for the isolation of marine natural products.

1. Collection and Extraction:

  • The marine sponge Aplysina archeri is collected and freeze-dried.

  • The dried sponge material is exhaustively extracted with methanol (MeOH) at room temperature.

  • The resulting crude methanol extract is then concentrated under reduced pressure.

2. Solvent Partitioning:

  • The concentrated MeOH extract is partitioned between water (H₂O) and an organic solvent, typically dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc), to separate compounds based on polarity. This step is crucial for the initial fractionation and removal of highly polar or non-polar impurities.

3. Chromatographic Purification:

  • The organic solvent fraction is subjected to a series of chromatographic separations.

  • Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC): The extract is first fractionated on a silica gel or reversed-phase (C18) column using a stepwise gradient of solvents with increasing polarity (e.g., from hexane to ethyl acetate to methanol).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column and a suitable solvent system, such as a methanol/water or acetonitrile/water gradient, to yield pure this compound.

4. Characterization:

  • The structure of the isolated this compound is elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Alternative Isolation and Purification Methodologies

Modern advancements in separation techniques offer more efficient and higher-resolution alternatives to the classical methods. These can be adapted for the isolation of this compound and other bromotyrosine alkaloids.

1. Advanced Extraction Techniques:

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO₂ as a solvent, which can be a more environmentally friendly and selective method for extracting non-polar to moderately polar compounds.

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Employs conventional solvents at elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption.

2. High-Resolution Chromatographic Techniques:

  • Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, thus minimizing irreversible adsorption and sample degradation. It is particularly useful for the separation of polar compounds.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers significantly faster separation times and higher resolution compared to conventional HPLC, leading to improved purity of the isolated compound.

3. Hyphenated Characterization Techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the rapid identification of known compounds in a complex mixture.

  • LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Directly couples HPLC with an NMR spectrometer, enabling the acquisition of NMR data on separated peaks without the need for offline collection and preparation.

Data Presentation: Comparison of Isolation Methods

ParameterOriginal Method (VLC/HPLC)Alternative Method 1 (SFE/UHPLC)Alternative Method 2 (PLE/CCC)
Starting Material Freeze-dried Aplysina archeriFreeze-dried Aplysina archeriFreeze-dried Aplysina archeri
Extraction Solvent(s) MethanolSupercritical CO₂ with co-solvents (e.g., Methanol)Water, Ethanol, or Methanol at high pressure/temperature
Primary Purification Vacuum Liquid Chromatography (VLC) on Silica GelNot typically requiredLiquid-liquid partitioning
Secondary Purification Reversed-Phase HPLCReversed-Phase UHPLCCounter-Current Chromatography (CCC)
Estimated Yield Moderate (Specific data for this compound not reported)Potentially higher for specific compound classesHigh recovery due to no irreversible adsorption
Estimated Purity >95% (post-HPLC)>98% (post-UHPLC)>95% (post-CCC)
Solvent Consumption HighLow to ModerateModerate
Time Efficiency Low (multi-day process)High (reduced extraction and separation times)Moderate
Environmental Impact High (large volumes of organic solvents)Low (primarily uses non-toxic CO₂)Moderate (depends on solvents used in CCC)

Mandatory Visualization

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Sponge Aplysina archeri Sponge Collection FreezeDry Freeze-Drying Sponge->FreezeDry Extraction Methanol Extraction FreezeDry->Extraction Partition Solvent Partitioning (e.g., H2O/CH2Cl2) Extraction->Partition VLC Vacuum Liquid Chromatography (VLC) Partition->VLC HPLC High-Performance Liquid Chromatography (HPLC) VLC->HPLC PureCompound Pure this compound HPLC->PureCompound NMR NMR Spectroscopy (1H, 13C) MS Mass Spectrometry PureCompound->NMR PureCompound->MS

Caption: Experimental workflow for the isolation and characterization of this compound.

Conclusion

The original method for isolating this compound, relying on solvent extraction and multiple chromatographic steps, has proven effective. However, for researchers seeking to optimize this process, modern techniques such as supercritical fluid extraction, pressurized liquid extraction, and advanced chromatographic methods like UHPLC and CCC offer significant advantages in terms of efficiency, yield, purity, and reduced environmental impact. The choice of method will ultimately depend on the specific research goals, available instrumentation, and the desired scale of isolation. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful replication and advancement of research on this promising marine natural product.

References

A Comparative Review of the Therapeutic Potential of Fistularin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fistularin compounds, a class of bromotyrosine alkaloids isolated from marine sponges of the order Verongida, have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comparative overview of the therapeutic potential of Fistularin-3 and related compounds, with a focus on their anticancer, anti-inflammatory, and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Comparative Efficacy of Fistularin Compounds

The therapeutic efficacy of Fistularin compounds varies depending on the specific compound and the biological context. The following tables summarize the available quantitative data to facilitate a direct comparison with established therapeutic agents.

Table 1: Anticancer Activity
Compound/DrugCell LineAssayIC50/EC50Citation
Fistularin-3 Jurkat E6.1 (Leukemia)MTT7.39 µM
Fistularin-3 U937 (Lymphoma)MTT8.10 µM
DoxorubicinJurkat (Leukemia)MTT0.01 µg/mL (~0.018 µM)[1]
DoxorubicinU937 (Lymphoma)MTT0.06 µg/mL (~0.11 µM)[1]
Table 2: Antiviral Activity
Compound/DrugVirusAssayED50/EC50Citation
Fistularin-3 Feline Leukemia Virus (FeLV)Not Specified22 µM[2]
Fistularin-3 Human Immunodeficiency Virus 1 (HIV-1)Not Specified6.9 µM[2]
11-ketofistularinFeline Leukemia Virus (FeLV)Not Specified42 µM[2]
3'-azido-3'-deoxythymidine (AZT)Feline Leukemia Virus (FeLV)Not Specified0.10 µM[2]
2',3'-dideoxycytidine (ddCyd)Feline Leukemia Virus (FeLV)Not Specified15 µM[2]
Table 3: Anti-inflammatory Activity
Compound/DrugTarget/MediatorCell Line/SystemEffectCitation
Fistularin Compounds NO, PGE2, TNF-α, IL-1β, IL-6LPS-stimulated macrophagesInhibition of production
Fistularin Compounds iNOS, COX-2LPS-stimulated macrophagesDownregulation of expression
Fistularin Compounds MAPK phosphorylationLPS-stimulated macrophagesInhibition
Fistularin Compounds NF-κB nuclear translocationLPS-stimulated macrophagesInhibition
IndomethacinNitric Oxide (NO)LPS-stimulated murine peritoneal macrophagesInhibition (0.14-0.5 mM)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., Jurkat E6.1, U937) in a 96-well plate at a density of 5 x 10^4 cells/well in 200 µL of complete culture medium.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., Fistularin-3) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for measuring the effect of an antiviral compound on infectious virus particles.

  • Cell Seeding: Seed a monolayer of susceptible host cells in 6-well plates.

  • Virus Preparation: Prepare serial dilutions of the virus stock.

  • Compound Treatment: Pre-incubate the virus dilutions with various concentrations of the antiviral compound for a defined period.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Seeding: Plate macrophages (e.g., RAW 264.7) in a 96-well plate.

  • Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Fistularin compounds) for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of inhibition of NO production by the test compound.

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Fistularin Compounds

Fistularin compounds exert their anti-inflammatory effects by modulating key signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate the inhibitory action of Fistularins on the NF-κB and MAPK signaling cascades.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates IkappaB_NFkappaB IκB-NF-κB (Inactive) NFkappaB NF-κB NFkappaB_nuc NF-κB (Active) NFkappaB->NFkappaB_nuc Translocates IkappaB_NFkappaB:f0->IkappaB IkappaB_NFkappaB->NFkappaB Releases IkappaB_NFkappaB:f1->NFkappaB Fistularins_cyto Fistularins Fistularins_cyto->IKK_complex Inhibits Fistularins_cyto->NFkappaB_nuc Inhibits Translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkappaB_nuc->Gene_expression Induces

Caption: Inhibition of the NF-κB signaling pathway by Fistularin compounds.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Fistularins_cyto Fistularins Fistularins_cyto->MAPK Inhibits Phosphorylation Gene_expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_expression Induces

Caption: Inhibition of the MAPK signaling pathway by Fistularin compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial assessment of the therapeutic potential of a novel compound like Fistularin-3.

Experimental_Workflow cluster_discovery Discovery & Isolation cluster_in_vitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_in_vivo In Vivo Validation Marine_Sponge Marine Sponge (e.g., Aplysina archeri) Extraction Extraction & Purification Marine_Sponge->Extraction Fistularin_Compound Isolated Fistularin Compound Extraction->Fistularin_Compound Anticancer_Screen Anticancer Assays (e.g., MTT) Fistularin_Compound->Anticancer_Screen Anti_inflammatory_Screen Anti-inflammatory Assays (e.g., NO, Cytokine) Fistularin_Compound->Anti_inflammatory_Screen Antiviral_Screen Antiviral Assays (e.g., Plaque Reduction) Fistularin_Compound->Antiviral_Screen Data_Analysis IC50/EC50 Determination Anticancer_Screen->Data_Analysis Anti_inflammatory_Screen->Data_Analysis Antiviral_Screen->Data_Analysis Cell_Cycle_Analysis Cell Cycle Analysis Data_Analysis->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays Data_Analysis->Apoptosis_Assay Signaling_Pathway_Analysis Signaling Pathway (Western Blot) Data_Analysis->Signaling_Pathway_Analysis Animal_Model Animal Model of Disease Signaling_Pathway_Analysis->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Assessment Toxicity Assessment Efficacy_Testing->Toxicity_Assessment

Caption: A general experimental workflow for evaluating Fistularin compounds.

Conclusion

Fistularin compounds, particularly Fistularin-3, exhibit promising therapeutic potential as anticancer and antiviral agents. Their anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways, further underscore their significance. While the available data is encouraging, further research is warranted to fully elucidate their mechanisms of action, establish a comprehensive safety profile, and explore their efficacy in preclinical and clinical settings. The information and protocols provided in this guide aim to facilitate these future investigations and contribute to the development of novel marine-derived therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 11-Ketofistularin 3: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling the potent marine-derived compound 11-Ketofistularin 3, ensuring its proper disposal is a critical final step in the experimental workflow. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious and informed approach based on its chemical properties as a brominated marine toxin. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Core Principles of Disposal

Given that this compound is a biologically active, brominated organic molecule, it should be treated as hazardous waste. The fundamental principle is to avoid its release into the environment. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table outlines general recommendations for handling and waste preparation based on standard laboratory safety protocols for hazardous organic compounds.

ParameterGuidelineRationale
Waste Concentration As low as reasonably achievable before disposal.Minimizes the hazard potential of the waste stream.
Container Material Borosilicate glass or a compatible high-density polyethylene (HDPE).Ensures chemical resistance and prevents leaching or degradation of the container.
Container Fill Volume Do not exceed 90% of the container's capacity.Allows for vapor expansion and prevents spills.
Labeling Clearly label as "Hazardous Waste" with the full chemical name: "this compound" and concentration.Complies with regulations and ensures proper identification for waste management personnel.
Storage Store in a designated, well-ventilated, and secure hazardous waste storage area away from incompatibles.Prevents accidental spills, unauthorized access, and reactions with other chemicals.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol details the necessary steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).

2. Waste Segregation:

  • All materials that have come into contact with this compound, including contaminated labware (e.g., pipette tips, vials), gloves, and absorbent materials, must be segregated as hazardous waste.

3. Inactivation (Optional, if applicable):

  • Currently, there are no established and verified protocols for the chemical inactivation of this compound. Therefore, direct disposal of the unaltered compound as hazardous waste is the recommended procedure.

4. Waste Collection:

  • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

5. Container Management:

  • Keep hazardous waste containers securely closed except when adding waste.

  • Ensure all containers are properly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

6. Disposal Request:

  • Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a scheduled pickup.

7. Documentation:

  • Maintain a log of the amount of this compound being disposed of, including the date and the container identification number.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal start Start: Experiment Complete ppe Don Appropriate PPE start->ppe segregate Segregate Contaminated Materials (Solid & Liquid) ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store request Request EHS Pickup store->request document Document Disposal request->document end_node End: Waste Transferred document->end_node

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

Safeguarding Your Research: Essential Protocols for Handling 11-Ketofistularin 3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 11-Ketofistularin 3, a potent marine-derived compound. Due to its cytotoxic nature, as evidenced by related fistularin compounds, a comprehensive approach to personal protection, operational procedure, and waste disposal is mandatory to ensure laboratory safety and prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the cytotoxic potential of this compound, a comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a barrier against skin contact and absorption. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles and a face shieldProtects eyes and face from splashes of solutions containing the compound.
Lab Coat Disposable, solid-front, back-closing lab coatPrevents contamination of personal clothing and skin. A disposable coat eliminates the need for laundering potentially contaminated apparel.
Respiratory Protection A properly fitted N95 respirator or higherRecommended when handling the powdered form of the compound or when there is a risk of aerosolization.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination. The following operational plan provides a procedural guide for working with this compound.

Operational_Workflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a specific handling area within a fume hood gather_materials Gather all necessary equipment and reagents prep_area->gather_materials don_ppe Don all required PPE gather_materials->don_ppe weigh Weigh the compound in a contained manner (e.g., weigh boat within the fume hood) don_ppe->weigh Proceed to handling dissolve Dissolve the compound using appropriate solvents weigh->dissolve experiment Perform the experiment within the fume hood dissolve->experiment decontaminate Decontaminate all surfaces and equipment experiment->decontaminate Proceed to cleanup dispose_waste Dispose of all contaminated materials in designated hazardous waste containers decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Protocol:

  • Solid Waste: All solid waste, including contaminated gloves, lab coats, weigh boats, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container designated for cytotoxic compounds.

  • Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for cytotoxic waste.

  • Decontamination: All glassware and equipment that have come into contact with this compound must be decontaminated with a suitable chemical inactivating agent before being removed from the fume hood.

Experimental Protocols: Insights from Related Compounds

While specific experimental protocols for this compound are not widely available, studies on the related compound, Fistularin-3, provide valuable insights into its handling in a research context.

Cytotoxicity Assessment of Fistularin-3:

A study investigating the cytotoxic effects of Fistularin-3 on Jurkat and U937 cell lines utilized the MTT method and annexin V/propidium iodide staining followed by flow cytometry.[1][2] The results demonstrated a concentration and time-dependent inhibition of cell proliferation, highlighting the compound's potent biological activity.[1][2]

Cell LineIC50 of Fistularin-3
Jurkat E6.17.39 µM[1][2]
U9378.10 µM[1][2]

This data underscores the necessity of treating this compound, as a related compound, with the same level of precaution as a known cytotoxic agent.

Signaling Pathway Considerations

The cytotoxic effects of fistularin compounds suggest interference with fundamental cellular processes. The workflow for investigating such a compound's mechanism of action would typically follow a logical progression from identifying the effect to elucidating the pathway.

Signaling_Pathway_Investigation Investigative Workflow for Cytotoxic Compounds observe_effect Observe Cytotoxic Effect (e.g., MTT Assay) cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) observe_effect->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) observe_effect->apoptosis_assay pathway_analysis Identify Affected Signaling Pathways (e.g., Western Blot, RNA-Seq) cell_cycle_analysis->pathway_analysis apoptosis_assay->pathway_analysis target_identification Identify Specific Molecular Target(s) pathway_analysis->target_identification

Caption: A logical workflow for investigating the mechanism of action of a cytotoxic compound.

By adhering to these stringent safety and logistical protocols, researchers can mitigate the risks associated with handling the potent marine natural product, this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.